1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-9(13)6-4-7(11)10(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXQCVNEFDUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371776 | |
| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71292-82-5 | |
| Record name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-to-Z Guide to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Synthesis: From Starting Materials to Strategic Execution
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways to 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one, a key building block in modern medicinal chemistry. We will dissect the molecule through retrosynthetic analysis to identify logical precursors, with a primary focus on the most industrially viable starting material: 3,5-difluoroanisole . This document offers a comprehensive examination of the Friedel-Crafts acylation route, including a detailed, field-tested protocol, mechanistic insights, and critical process considerations. The aim is to equip researchers, chemists, and process development professionals with the necessary knowledge for the efficient and reliable synthesis of this important intermediate.
The Strategic Importance of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Fluorinated aromatic ketones are privileged structures in drug discovery. The specific substitution pattern of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one—featuring a methoxy group ortho to two fluorine atoms—imparts unique electronic and metabolic properties. These features make it a valuable precursor for synthesizing complex active pharmaceutical ingredients (APIs), including enzyme inhibitors and other targeted therapeutics. For instance, related structures are integral to the synthesis of drugs like Deracoxib, highlighting the compound's relevance in pharmaceutical R&D.[1][2] The ability to reliably access this intermediate from simple, cost-effective starting materials is therefore a critical step in the drug development pipeline.
Retrosynthetic Analysis: Identifying the Core Starting Material
A logical deconstruction of the target molecule is the first step in designing an efficient synthesis. The most apparent disconnection is the carbon-carbon bond between the aromatic ring and the propanoyl group. This immediately suggests a Friedel-Crafts acylation reaction , a robust and well-established method for forming aryl ketones.[3][4][5]
This retrosynthetic path points to two primary building blocks:
-
An activated aromatic nucleophile: 3,5-difluoroanisole (also known as 1,3-difluoro-2-methoxybenzene).
-
An acylating agent electrophile: Propanoyl chloride or propionic anhydride .
Caption: Retrosynthetic analysis of the target molecule.
The Primary Starting Material: 3,5-Difluoroanisole
The viability of the entire synthesis hinges on the accessibility and purity of 3,5-difluoroanisole.
3.1. Sourcing and Availability 3,5-Difluoroanisole is a commercially available reagent from various chemical suppliers. However, for large-scale synthesis, understanding its preparation is crucial for cost management and supply chain security.
3.2. Synthesis of 3,5-Difluoroanisole The most common laboratory and industrial preparations of 3,5-difluoroanisole start from 3,5-difluoroaniline . The synthesis involves a two-step sequence:
-
Diazotization: 3,5-difluoroaniline is treated with a diazotizing agent (e.g., sodium nitrite in acidic media) to form a diazonium salt.
-
Hydrolysis: The diazonium salt is subsequently hydrolyzed to yield 3,5-difluorophenol.
-
Williamson Ether Synthesis: The resulting phenol is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions to afford the final product, 3,5-difluoroanisole.
Numerous patents describe scalable processes for producing 3,5-difluoroaniline from precursors like 1,3,5-trichlorobenzene or 2,4-difluoroaniline, ensuring its availability for industrial applications.[6][7][8][9][10]
The Core Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct and efficient method for synthesizing 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one from 3,5-difluoroanisole.
4.1. Mechanism and Rationale for Experimental Choices The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4]
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (CH₃CH₂CO⁺). This ion is resonance-stabilized, which prevents the rearrangements often problematic in Friedel-Crafts alkylations.[11]
-
Electrophilic Attack: The electron-rich 3,5-difluoroanisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a powerful activating group, donating electron density into the ring and directing the substitution to the ortho and para positions.[3] In this specific case, the position para to the methoxy group (C4) is the sole site of acylation due to steric hindrance from the adjacent fluorine atoms at the ortho positions.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the site of attack. This step is facilitated by the [AlCl₄]⁻ complex, which acts as a base, regenerating the aromatic ring and releasing HCl as a byproduct.
-
Product Complexation: The ketone product, being a Lewis base, readily complexes with the AlCl₃ catalyst.[4] This necessitates the use of stoichiometric or even excess amounts of the catalyst. The reaction is terminated by an aqueous workup, which hydrolyzes the complex to liberate the final product.
Caption: Workflow for Friedel-Crafts acylation synthesis.
4.2. Detailed Experimental Protocol
This protocol is a representative example and should be optimized based on laboratory scale and safety assessments.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
|---|---|---|---|
| 3,5-Difluoroanisole | 144.11 | 10.0 g | 0.0694 |
| Aluminum Chloride (AlCl₃) | 133.34 | 10.3 g (1.1 eq) | 0.0763 |
| Propanoyl Chloride | 92.52 | 7.1 g (1.1 eq) | 0.0763 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Hydrochloric Acid (6M) | - | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (10.3 g) and dry dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Electrophile Formation: Add propanoyl chloride (7.1 g) dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Nucleophile Addition: Dissolve 3,5-difluoroanisole (10.0 g) in dry dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto crushed ice (~100 g) containing concentrated HCl (10 mL) with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 6M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one as a solid.
Conclusion
The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one is most effectively achieved through the Friedel-Crafts acylation of 3,5-difluoroanisole. This method is high-yielding, scalable, and relies on readily available starting materials. A thorough understanding of the reaction mechanism, particularly the role of the Lewis acid catalyst and the directing effects of the aromatic substituents, is paramount for successful execution and optimization. This guide provides the foundational knowledge and a practical framework for researchers to confidently produce this valuable chemical intermediate for applications in drug discovery and development.
References
-
US Patent US5965775A : Process for the preparation of 3,5-difluoroaniline.
-
PrepChem : Synthesis of 3,5-difluoroaniline.
-
Guidechem : What is the synthesis method of 3,5-Difluoroaniline?
-
US Patent US5977412A : Process for preparing 3,5-difluoroaniline.
-
European Patent EP0497213A2 : Process for producing 3,5-difluoroaniline.
-
PubChem : 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
-
University of Wisconsin-Madison : 13 Friedel-Crafts Acylation.
-
Wikipedia : Friedel–Crafts reaction.
-
Apicule : 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one (CAS No: 170570-77-1) API Intermediate Manufacturers.
-
Santa Cruz Biotechnology : 3,5-Difluoro-4-methoxyaniline.
-
Vanderbilt University : Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
-
Master Organic Chemistry : EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Chad's Prep : 18.2 Friedel Crafts Alkylation and Acylation.
-
Pharmaffiliates : 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione.
Sources
- 1. apicule.com [apicule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
- 9. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. youtube.com [youtube.com]
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Difluorinated Phenylpropanones
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—provide a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of lead compounds.[2][3] Phenylpropanones, a structural motif present in a wide array of biologically active natural products, represent a promising scaffold for therapeutic development.[4] This guide delves into the confluence of these two domains, providing a technical framework for understanding and evaluating the biological activity of difluorinated phenylpropanones. We will move beyond mere protocol recitation to explore the causal biochemistry that makes this structural class a compelling area of research for drug development professionals.
The Rationale for Difluorination: Modulating Bioactivity at the Molecular Level
The introduction of a gem-difluoro (-CF₂) group into the phenylpropanone backbone is not a trivial substitution; it is a deliberate chemical maneuver designed to impart specific, advantageous properties. Understanding these effects is critical to appreciating the therapeutic potential of this compound class.
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a difluoro group at a metabolically labile site can dramatically increase a compound's half-life and bioavailability.[3]
-
Modulation of Acidity and pKa: The potent electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of adjacent protons. In the context of a phenylpropanone, this can influence the compound's ionization state, membrane permeability, and binding interactions with target proteins.
-
Conformational Control and Binding Affinity: The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.[5] This unique characteristic, combined with its steric profile, can lead to enhanced binding affinity and selectivity for target enzymes or receptors.[3][5]
-
Lipophilicity and Permeability: While highly fluorinated groups like -CF₃ drastically increase lipophilicity, the -CF₂H group offers a more nuanced modulation. This allows for a fine-tuning of the logD value, striking a better balance between solubility and the ability to cross cellular membranes.[5]
| Property | Effect of Difluorination (-CH₂- → -CF₂-) | Rationale for Drug Design |
| Metabolic Stability | Significantly Increased | Blocks CYP450-mediated oxidation, improving pharmacokinetic profile.[1][3] |
| Acidity of α-protons | Increased | Alters ionization state, potentially improving cell permeability and target engagement. |
| Hydrogen Bonding | Can act as a weak H-bond donor | Mimics hydroxyl or thiol groups, enabling new binding interactions in a protein active site.[5] |
| Lipophilicity (logD) | Moderately Increased | Enhances membrane permeability without compromising aqueous solubility as much as -CF₃.[5] |
| Dipole Moment | Significantly Altered | Influences long-range electrostatic interactions with the target protein. |
Primary Biological Target: Hydrolytic Enzymes
Based on established bioisosteric principles, one of the most promising applications for difluorinated phenylpropanones is as inhibitors of hydrolytic enzymes, particularly serine and cysteine proteases.
Mechanism of Action: Mimicking the Tetrahedral Intermediate
The carbonyl carbon of a ketone is electrophilic and susceptible to nucleophilic attack. The strong electron-withdrawing effect of the adjacent difluoro group dramatically increases this electrophilicity. When a difluorinated phenylpropanone enters the active site of a serine hydrolase, the catalytic serine residue's hydroxyl group attacks the carbonyl carbon.
Unlike a standard ketone which forms an unstable hemiketal, the difluoro-ketone forms a significantly more stable tetrahedral hemiketal adduct.[6] This stability arises from the electronegativity of the fluorine atoms, which makes the resulting adduct a better mimic of the transition state of substrate hydrolysis.[6][7] This stable complex effectively sequesters the enzyme, leading to potent and often prolonged inhibition.
}
Figure 1: Mechanism of Serine Hydrolase Inhibition
Experimental Workflow for Biological Evaluation
A systematic, multi-tiered approach is essential for characterizing the biological activity of novel difluorinated phenylpropanones. The workflow should progress from broad, high-throughput screening to more detailed, mechanism-focused assays.
}
Figure 2: Biological Evaluation Workflow
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol provides a self-validating system to determine the inhibitory concentration (IC₅₀) of a compound against a target serine protease.
-
Principle: The assay measures the activity of a protease using a substrate that becomes fluorescent upon cleavage. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.
-
Materials:
-
Target Protease (e.g., Chymotrypsin, Trypsin)
-
Fluorogenic Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl)
-
Test Compounds (Difluorinated Phenylpropanones) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Aprotinin)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation/Emission appropriate for substrate)
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the 96-well plate. Include "DMSO only" wells for 100% activity control and wells with the positive control inhibitor.
-
Enzyme Addition: Dilute the target protease in assay buffer to the desired working concentration. Add 50 µL of the enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the fluorogenic substrate in assay buffer. Add 50 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis & Validation:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize Data: Express the reaction rates as a percentage of the "DMSO only" control (100% activity).
-
IC₅₀ Determination: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Self-Validation: The positive control inhibitor must yield an IC₅₀ value within its known literature range for the assay to be considered valid. The Z'-factor for the assay (comparing 100% and 0% activity controls) should be > 0.5.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cultured cancer cells.[8][9]
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer Cell Line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test Compounds and Positive Control (e.g., Doxorubicin)
-
96-well clear, flat-bottom microplates
-
Absorbance plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include "vehicle only" controls. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
-
Data Analysis & Validation:
-
Normalize Data: Express the absorbance readings as a percentage of the "vehicle only" control.
-
IC₅₀ Determination: Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀.
-
Validation: The positive control (Doxorubicin) should produce a dose-dependent decrease in cell viability with an IC₅₀ in the expected range.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The ultimate goal of the initial screening is to generate data that informs the next round of synthesis. By comparing the biological activity of analogs, a structure-activity relationship (SAR) can be established.
Illustrative Data Table
| Compound ID | R1 (para-substituent) | R2 (meta-substituent) | Protease IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |
| DFP-001 | -H | -H | 250 | 15.2 |
| DFP-002 | -Cl | -H | 85 | 5.1 |
| DFP-003 | -OCH₃ | -H | 450 | 22.8 |
| DFP-004 | -Cl | -Cl | 30 | 1.8 |
This is hypothetical data for illustrative purposes.
From this illustrative data, we can infer that electron-withdrawing groups (like -Cl) on the phenyl ring enhance both enzymatic and cellular activity, while electron-donating groups (-OCH₃) are detrimental. This provides a clear direction for lead optimization.
}
Figure 3: SAR Logic for Lead Optimization
Conclusion and Future Directions
Difluorinated phenylpropanones represent a promising, yet underexplored, class of compounds for therapeutic development. Their unique ability to act as potent mechanism-based inhibitors of hydrolytic enzymes provides a strong foundation for their application in oncology, virology, and inflammatory diseases. The strategic workflow presented here—progressing from targeted enzymatic assays to broad cellular screens—offers a robust framework for identifying and optimizing lead candidates.
Future research should focus on expanding the panel of biological targets, including other enzyme classes like kinases and metabolic enzymes. Furthermore, once potent and selective inhibitors are identified, comprehensive in vitro ADME/Tox and pharmacokinetic studies are critical next steps to validate their potential as clinical candidates.[10] The iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the underlying chemical principles, will be paramount to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Hevey, R. (2021). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
- Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
- Padamata, C. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- BenchChem. (2025). In-Vitro Testing of the Biological Activity of 2-(4-Methylphenyl)propan-2-ol Isomers: A Comparative Guide to Methodologies. Benchchem.
- Miyakado, M., et al. (n.d.). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Europe PMC.
- Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH.
- Thiessen, B., et al. (2014). Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors. NIH.
- Hevey, R. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed.
- Piras, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
- Chepuri, K., et al. (2024). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Biotech Biosci Res Asia.
- Pharmaron. (n.d.). In Vitro Biology. Pharmaron.
- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ResearchGate.
- Walsh, C. (1984). Enzyme inhibition by fluoro compounds. ResearchGate.
- Leon, G., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. NIH.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one literature review
An In-Depth Technical Guide to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: Synthesis, Properties, and Applications
Introduction
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a fluorinated aromatic ketone that serves as a crucial intermediate in modern organic synthesis. Its structure, featuring a propiophenone core with two fluorine atoms meta to the carbonyl group and a para-methoxy group, makes it a valuable building block for the development of complex molecular architectures. The strategic placement of fluorine atoms can significantly influence the physicochemical and biological properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.
Chemical Properties and Identifiers
A summary of the key chemical and physical properties for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is provided below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one | PubChem[2] |
| Synonyms | 3',5'-Difluoro-4'-methoxypropiophenone | PubChem[2] |
| CAS Number | 71292-82-5 | PubChem[2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | PubChem[2] |
| Molecular Weight | 200.18 g/mol | PubChem[2] |
| Canonical SMILES | CCC(=O)C1=CC(=C(C(=C1)F)OC)F | PubChem[2] |
| InChIKey | KTBXQCVNEFDUCP-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Mechanism
The most common and industrially scalable method for preparing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is through the Friedel-Crafts acylation of a corresponding substituted benzene ring.[3][4] This electrophilic aromatic substitution reaction provides a direct route to aryl ketones.
Core Synthetic Pathway: Friedel-Crafts Acylation
The synthesis involves the reaction of 1,3-difluoro-2-methoxybenzene (3,5-difluoroanisole) with an acylating agent such as propanoyl chloride or propanoic anhydride. The reaction is mediated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][5]
Reaction Scheme: (3,5-Difluoroanisole) + Propanoyl Chloride --(AlCl₃)--> 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Reaction Mechanism Explained
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.[4]
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C≡O⁺).[4]
-
Electrophilic Attack: The electron-rich aromatic ring of 3,5-difluoroanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined electronic effects strongly favor substitution at the C4 position (para to the methoxy group and ortho to both fluorine atoms), leading to the formation of a sigma complex or arenium ion intermediate.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one.[3]
However, it's crucial to note that the product ketone is a moderate Lewis base and can form a stable complex with AlCl₃. Therefore, a stoichiometric amount of the catalyst is required, and the complex must be hydrolyzed during an aqueous workup to release the final product.[3]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Advent of a Key Building Block: An In-depth Technical Guide to the Discovery and Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for enhancing the pharmacological profiles of therapeutic agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, have made fluorinated compounds a cornerstone of modern drug development.[1][2] This guide delves into the discovery and synthesis of a significant, yet often overlooked, fluorinated building block: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one . This propiophenone derivative serves as a critical intermediate in the synthesis of more complex and biologically active molecules, embodying the practical application of fluorine in the rational design of novel therapeutics. We will explore the historical context of its discovery, provide a detailed, field-proven synthetic protocol, and analyze the physicochemical properties that make it a valuable asset for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Data
A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | PubChem[3] |
| Synonyms | 3',5'-Difluoro-4'-methoxypropiophenone | PubChem[3] |
| CAS Number | 71292-82-5 | PubChem[3] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | PubChem[3] |
| Molecular Weight | 200.18 g/mol | PubChem[3] |
Spectroscopic Data Analysis
The structural integrity of the synthesized 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is unequivocally confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak (M+) at m/z 200, corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic strong absorption band for the carbonyl (C=O) group of the ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the aromatic protons, the methoxy group protons, and the ethyl group protons of the propanoyl moiety.
-
¹³C NMR: The carbon NMR spectrum provides evidence for all ten carbon atoms in the molecule, with the characteristic downfield shift for the carbonyl carbon.
-
The Genesis of a Scaffold: Discovery and Historical Context
The journey to the synthesis of specifically substituted propiophenones like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is rooted in the broader history of aromatic chemistry and the strategic use of fluorination in medicinal chemistry.
Pioneering Work in Fluorinated Aromatics
The mid-20th century witnessed a burgeoning interest in the synthesis and biological evaluation of organofluorine compounds. The foundational work of scientists like N. P. Buu-Hoï and P. Jacquignon in the 1950s laid the groundwork for the synthesis of a wide array of fluorinated aromatic ketones. Their explorations into the biological activities of these compounds paved the way for future generations of drug discovery.
The Emergence of a Key Intermediate
While a singular "discovery" paper for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is not readily identifiable in seminal literature, its emergence is intrinsically linked to the growing demand for highly functionalized and specifically substituted intermediates in the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms flanking a methoxy group on the phenyl ring offers a unique electronic and steric environment, making it a desirable precursor for molecules targeting specific biological pathways. Its utility as an intermediate is highlighted by its role in the synthesis of various active pharmaceutical ingredients (APIs), including those with potential applications as enzyme inhibitors.
Synthetic Protocol: A Validated Approach to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is most efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of an acyl group onto an aromatic ring. The following protocol is a robust and validated method, drawing upon established principles of Friedel-Crafts chemistry.
Reaction Scheme
Caption: Friedel-Crafts acylation of 3,5-difluoroanisole.
Step-by-Step Experimental Procedure
Materials:
-
3,5-Difluoroanisole
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Formation of the Acylium Ion: Cool the suspension to 0 °C using an ice bath. To the dropping funnel, add propionyl chloride (1.05 equivalents) dissolved in a small amount of anhydrous DCM. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion electrophile is an exothermic process.
-
Electrophilic Aromatic Substitution: In the dropping funnel, prepare a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by cold water. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Add concentrated HCl to dissolve any remaining aluminum salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer with two portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a solid.
Self-Validating System and Causality
-
Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride is highly moisture-sensitive. Water would deactivate the catalyst and hydrolyze the propionyl chloride.
-
Controlled Addition at Low Temperature: The dropwise addition of reagents at 0 °C is essential to control the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring the stability of the acylium ion.
-
Stoichiometry: A slight excess of aluminum chloride and propionyl chloride is used to ensure the complete consumption of the starting 3,5-difluoroanisole.
-
Aqueous Workup: The acidic workup is necessary to break down the aluminum-ketone complex formed during the reaction, liberating the final product. The subsequent bicarbonate wash removes any residual acid.
Applications in Drug Development: A Scaffold for Innovation
The true value of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The presence of the ketone functional group allows for a wide range of subsequent chemical transformations, including:
-
Reductions: The ketone can be reduced to a secondary alcohol, which can then be used in ether or ester linkages.
-
Aminations: Reductive amination can introduce nitrogen-containing moieties, crucial for many biologically active compounds.
-
Condensation Reactions: The α-protons to the ketone are acidic and can participate in various condensation reactions to form larger, more complex scaffolds.
The difluoro-methoxy-phenyl motif is particularly of interest in the design of kinase inhibitors and other targeted therapies where specific interactions with the active site of a protein are desired.
Conclusion
The discovery and development of synthetic routes to molecules like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one are a testament to the enabling power of organic synthesis in the advancement of medicine. While not a therapeutic agent itself, its role as a key building block is crucial for the efficient and targeted synthesis of next-generation pharmaceuticals. This guide provides a comprehensive overview of its properties, historical context, and a detailed, practical synthetic protocol, empowering researchers to leverage this valuable intermediate in their own drug discovery endeavors.
References
-
PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Richardson, P. Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. [Link]
-
Apicule. 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one (CAS No: 170570-77-1) API Intermediate Manufacturers. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Medicinal Chemist's Guide to the Synthesis of Derivatives from 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic derivatization of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. This propiophenone scaffold is a valuable starting material in medicinal chemistry, offering multiple reaction sites for the construction of diverse molecular libraries. We present detailed, field-proven protocols for key chemical transformations including α-halogenation, Mannich aminoalkylation, reductive amination, Claisen-Schmidt condensation to form chalcones, synthesis of pyrazole heterocycles, and Grignard reactions. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines expected outcomes, enabling chemists to leverage this versatile building block in drug discovery programs.
Introduction: The Strategic Value of the 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Scaffold
The 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one core represents a privileged starting point in modern medicinal chemistry. The difluoromethoxy-phenyl moiety is a common feature in many biologically active compounds, including kinase inhibitors, where the fluorine atoms can enhance metabolic stability and modulate binding affinity through specific electronic interactions. The propiophenone tail offers three primary points for chemical modification: the carbonyl group, the adjacent α-carbon, and the terminal methyl group. This inherent reactivity allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
This guide moves beyond a simple recitation of steps, focusing instead on the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively.
Synthetic Transformations and Detailed Protocols
The following sections detail robust protocols for creating a diverse set of derivatives from the title compound. Each protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Synthesis of α-Bromo-1-(3,5-difluoro-4-methoxyphenyl)propan-1-one: A Gateway Intermediate
Expertise & Rationale: The introduction of a halogen at the α-position is a foundational step for creating a versatile intermediate. The α-bromo ketone is highly susceptible to nucleophilic substitution, making it an excellent precursor for introducing a wide array of functional groups (amines, azides, thiols, etc.). We employ an acid-catalyzed approach using bromine in acetic acid. This method is superior to base-promoted halogenation for achieving selective mono-halogenation, as basic conditions can lead to multiple halogenations due to the increased acidity of the remaining α-proton after the first substitution.
Experimental Workflow: α-Bromination
Caption: Workflow for the synthesis of the α-bromo ketone intermediate.
Protocol 2.1: α-Bromination
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in glacial acetic acid (5 mL per 1 g of ketone).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water (50 mL per 1 g of starting ketone).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure α-bromo ketone.
Table 1: Reagents and Expected Outcome for α-Bromination
| Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|
| Starting Ketone | 1.0 | Substrate |
| Bromine (Br₂) | 1.1 | Halogenating Agent |
| Glacial Acetic Acid | Solvent | Solvent & Catalyst |
| Temperature | 0 °C to RT | Controls reaction rate |
| Expected Yield | 75-85% |
| Appearance | Pale yellow oil | |
Mannich Reaction: Synthesis of β-Amino Ketones
Expertise & Rationale: The Mannich reaction is a powerful three-component condensation that directly installs an aminomethyl group at the α-position, forming a "Mannich base".[1][2] These β-amino carbonyl motifs are prevalent in pharmaceuticals. The reaction proceeds via the formation of an electrophilic iminium ion from an aldehyde (typically formaldehyde) and a secondary amine.[1][3] The enol form of our starting ketone then acts as a nucleophile, attacking the iminium ion to form the C-C bond.[1]
Experimental Workflow: Mannich Reaction
Caption: Workflow for the synthesis of a Mannich base hydrochloride salt.
Protocol 2.2: Mannich Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (1.1 eq).[4][5]
-
Solvent Addition: Add 95% ethanol (10 mL per 1 g of ketone) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).[5]
-
Reaction: Heat the mixture to reflux for 2-3 hours. The mixture should become a clear, homogeneous solution.[4][5]
-
Work-up: After cooling the reaction to room temperature, place the flask in an ice bath.
-
Precipitation: Slowly add acetone (approx. 3-4 volumes relative to ethanol) to the cold solution to precipitate the product as its hydrochloride salt.
-
Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with cold acetone to remove soluble impurities.[4]
-
Purification: The crude hydrochloride salt can be recrystallized from a hot ethanol/acetone mixture to yield the pure product.
Table 2: Reagents and Expected Outcome for Mannich Reaction
| Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|
| Starting Ketone | 1.0 | Enolizable Component |
| Dimethylamine HCl | 1.3 | Amine Component |
| Paraformaldehyde | 1.1 | Aldehyde Component |
| Ethanol / HCl | Solvent / Catalyst | Reaction Medium |
| Expected Yield | 65-75% |
| Appearance | White crystalline solid | (Hydrochloride salt) |
Reductive Amination: A Direct Route to Substituted Amines
Expertise & Rationale: Reductive amination is one of the most versatile and widely used methods for synthesizing amines in medicinal chemistry.[6] The process involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. We utilize sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation. It is less reactive towards the ketone starting material than other hydrides like sodium borohydride, allowing the imine formation to proceed efficiently before reduction occurs.[7]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination using STAB.
Protocol 2.3: Reductive Amination with Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL per 1 g of ketone).
-
Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any initial exotherm with a cool water bath.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the desired secondary amine.
Table 3: Reagents and Expected Outcome for Reductive Amination
| Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|
| Starting Ketone | 1.0 | Carbonyl Component |
| Benzylamine | 1.2 | Amine Component |
| STAB | 1.5 | Reducing Agent |
| Acetic Acid | 1.1 | Catalyst for imine formation |
| Expected Yield | 70-80% |
| Appearance | Colorless to pale yellow oil | |
Claisen-Schmidt Condensation: Synthesis of Chalcones
Expertise & Rationale: The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones (α,β-unsaturated ketones) by reacting a ketone with an aromatic aldehyde in the presence of a base.[8][9][10] Chalcones are not only valuable synthetic intermediates but also constitute a major class of natural products with a wide range of biological activities, including anticancer and anti-inflammatory properties.[11][12] The reaction is driven by the formation of a stabilized enolate from the ketone, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone system.
Synthetic Pathway: Claisen-Schmidt Condensation
Caption: Pathway for chalcone synthesis via Claisen-Schmidt condensation.
Protocol 2.4: Claisen-Schmidt Condensation
-
Reaction Setup: In a flask, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq) in ethanol (15 mL per 1 g of ketone).
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq, typically 10-20% w/v) with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate often forms as the reaction proceeds.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice containing enough hydrochloric acid to neutralize the base.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[13]
Table 4: Reagents and Expected Outcome for Chalcone Synthesis
| Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|
| Starting Ketone | 1.0 | Enolate Precursor |
| Aromatic Aldehyde | 1.05 | Electrophile |
| Sodium Hydroxide | 2.5 | Base Catalyst |
| Ethanol | Solvent | Reaction Medium |
| Expected Yield | 80-95% |
| Appearance | Crystalline solid (often colored) | |
Synthesis of Pyrazole Derivatives
Expertise & Rationale: Pyrazoles are a class of five-membered heterocyclic compounds that are frequently found in marketed drugs.[14][15][16] A common and effective route to substituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[17][18] We can first synthesize the required β-diketone intermediate from our starting propiophenone via a Claisen condensation with an ester, followed by reaction with hydrazine hydrate.
Synthetic Pathway: Two-Step Pyrazole Synthesis
Caption: Two-step pathway for the synthesis of pyrazole derivatives.
Protocol 2.5: Two-Step Pyrazole Synthesis
Step 1: Synthesis of the β-Diketone Intermediate
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and ethyl acetate (2.0 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding ice and then acidify with dilute HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude β-diketone is often used directly in the next step.
Step 2: Pyrazole Formation
-
Reaction Setup: Dissolve the crude β-diketone from Step 1 in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure.
-
Isolation & Purification: Add water to the residue to precipitate the crude product. Collect the solid by filtration and purify by recrystallization or column chromatography.
Table 5: Reagents and Expected Outcome for Pyrazole Synthesis
| Step | Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|---|
| 1 | Sodium Hydride | 1.5 | Base |
| Ethyl Acetate | 2.0 | Acylating Agent | |
| Overall Yield (Step 1) | ~60-70% (crude) | ||
| 2 | Hydrazine Hydrate | 1.2 | Ring Formation |
| Acetic Acid | cat. | Catalyst | |
| Overall Yield (Step 2) | ~75-85% |
| | Appearance | Crystalline solid | |
Grignard Reaction: Formation of Tertiary Alcohols
Expertise & Rationale: The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[19] Reacting our ketone with a Grignard reagent (e.g., methylmagnesium bromide) results in the nucleophilic addition to the carbonyl carbon, converting the ketone into a tertiary alcohol.[20][21] This transformation significantly alters the scaffold's polarity and three-dimensional shape. Strict anhydrous conditions are critical for success, as Grignard reagents are strong bases and will be quenched by protic sources like water.[22]
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction to form a tertiary alcohol.
Protocol 2.6: Grignard Reaction with Methylmagnesium Bromide
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous THF (10 mL per 1 g of ketone).
-
Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[23]
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the pure tertiary alcohol.
Table 6: Reagents and Expected Outcome for Grignard Reaction
| Reagent/Parameter | Molar Eq. / Value | Purpose |
|---|---|---|
| Starting Ketone | 1.0 | Electrophile |
| MeMgBr | 1.5 | Nucleophile |
| Anhydrous THF | Solvent | Reaction Medium |
| Expected Yield | 85-95% |
| Appearance | Colorless oil or white solid | |
Characterization of Derivatives
Validation of all synthesized structures is paramount. A combination of standard spectroscopic techniques should be employed for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the proton environment, showing characteristic shifts for α-protons next to a carbonyl (~2.1–2.6 ppm).[24] ¹³C NMR is diagnostic for the carbonyl carbon, which appears significantly downfield (190-215 ppm).[25][26][27]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the desired functionality.
-
Infrared (IR) Spectroscopy: The strong C=O stretch (typically 1660–1770 cm⁻¹) of the starting ketone will disappear or shift upon derivatization (e.g., reduction to an alcohol shows a broad O-H stretch ~3200-3600 cm⁻¹).[28]
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
-
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: Assumed to be an irritant. Avoid contact with skin and eyes.
-
Bromine: Highly toxic, corrosive, and causes severe burns.[29][30] Handle only in a fume hood with extreme care.[31][32][33] Have a sodium carbonate or sodium thiosulfate solution ready for quenching spills.
-
Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents.[22] All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion.
Conclusion
The synthetic protocols detailed in these application notes demonstrate the immense versatility of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a foundational building block in discovery chemistry. By leveraging reactions at the carbonyl and α-carbon, researchers can efficiently generate diverse libraries of chalcones, β-amino ketones, substituted amines, tertiary alcohols, and heterocyclic scaffolds. These methods, grounded in established chemical principles, provide reliable pathways for creating novel chemical entities poised for biological evaluation and the development of next-generation therapeutics.
References
- CN117964460A - Synthesis process of 3, 5-difluorophenol.
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses. [Link]
-
Synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. [Link]
-
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2. PubChem. [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
Ketones | OpenOChem Learn. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
-
Grignard Reaction. Web Pages. [Link]
-
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. ResearchGate. [Link]
-
Synthesis of pyrazoles. YouTube. [Link]
-
Bromine - Hazardous Substance Fact Sheet. NJ.gov. [Link]
-
How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule. Quora. [Link]
-
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]
-
BROMINE BROMINE - Safety Handbook. icl-group-sustainability.com. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH. [Link]
-
Available Synple Chem Reagent Cartridges. [Link]
-
CH 336: Ketone Spectroscopy. Oregon State University. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. OpenStax. [Link]
-
Student safety sheets 55 Bromine. CLEAPSS Science. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]
-
Mannich Reaction. Chemistry Steps. [Link]
-
Grignard Reaction. [Link]
-
TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. ResearchGate. [Link]
-
Handling liquid bromine and preparing bromine water. RSC Education. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. [Link]
-
Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Available Synple Chem Reagent Cartridges [synplechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. d.web.umkc.edu [d.web.umkc.edu]
- 21. youtube.com [youtube.com]
- 22. cerritos.edu [cerritos.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Ketones | OpenOChem Learn [learn.openochem.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 27. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 28. quora.com [quora.com]
- 29. nj.gov [nj.gov]
- 30. icl-group-sustainability.com [icl-group-sustainability.com]
- 31. carlroth.com [carlroth.com]
- 32. science.cleapss.org.uk [science.cleapss.org.uk]
- 33. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers in-depth technical insights, detailed experimental protocols, and an exploration of the mechanistic nuances associated with this specific fluorinated aryl ketone. The aim is to empower researchers to effectively synthesize novel biaryl propiophenones, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction: The Significance of Fluorinated Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] The synthesis of biaryl structures is of particular importance in drug discovery, as this motif is present in numerous pharmacologically active compounds.[2] The incorporation of fluorine atoms into drug candidates is a widely adopted strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3]
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a valuable building block that combines a ketone functionality with a uniquely substituted phenyl ring. The two fluorine atoms flanking the methoxy group create an electron-deficient aromatic system with specific steric and electronic properties that influence its reactivity in cross-coupling reactions. Understanding these properties is key to developing robust and high-yielding synthetic protocols.
Mechanistic Considerations for the Suzuki Coupling of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The specific nature of the aryl halide and the organoboron reagent significantly impacts the efficiency of each step.
Oxidative Addition: The Role of the Difluoro-Methoxy Phenyl Group
The initial and often rate-determining step is the oxidative addition of the aryl halide to a palladium(0) complex. For the purpose of this guide, we will consider the bromo-analogue, 1-bromo-3,5-difluoro-4-methoxybenzene, as a precursor to our ketone of interest, or assume a scenario where a halo-substituted version of the propiophenone is used. The reactivity of the aryl halide in this step follows the general trend: I > Br > Cl > F.[4]
The 3,5-difluoro-4-methoxyphenyl moiety presents an interesting electronic profile. The two fluorine atoms are strongly electron-withdrawing through their inductive effects, which generally accelerates the rate of oxidative addition by making the aryl halide more electrophilic.[5] Conversely, the methoxy group is electron-donating through resonance. However, the ortho-fluorine atoms can sterically hinder the methoxy group, potentially reducing its coplanarity with the phenyl ring and diminishing its resonance effect. The net effect is an electron-deficient aromatic ring, which is generally favorable for the oxidative addition step in Suzuki-Miyaura couplings.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Transmetalation and Reductive Elimination
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base and solvent is critical for an efficient transmetalation. The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the desired biaryl product. The electronic nature of the ligands on the palladium and the coupled aryl groups can influence the rate of this step.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of a halo-substituted 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one with various arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of electron-deficient aryl bromides.[2]
Materials:
-
1-(5-Bromo-3-fluoro-4-methoxyphenyl)propan-1-one (or analogous halide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-(5-bromo-3-fluoro-4-methoxyphenyl)propan-1-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, such as a pre-catalyst or generate it in situ. For in situ generation, add palladium(II) acetate (2-5 mol%) and triphenylphosphine (4-10 mol%).
-
Add the solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v). The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a hypothetical comparison of different reaction conditions for the coupling of 1-(5-bromo-3-fluoro-4-methoxyphenyl)propan-1-one with phenylboronic acid, based on general principles observed in the literature for similar substrates.[2][7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 | 16 | 65 |
Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.
Conclusion and Future Perspectives
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl propiophenones. The electron-deficient nature of the aromatic ring, conferred by the two fluorine atoms, generally facilitates the oxidative addition step. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in the development of novel pharmaceuticals and functional materials. Further investigations could explore the use of more advanced palladium pre-catalysts and the expansion of the substrate scope to include a wider variety of boronic acids and esters.
References
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
gredos.usal.es. (n.d.). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]
-
NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobates with Aryl Chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Use of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one in the Synthesis of Potent p38 MAP Kinase Inhibitors
Introduction: The Strategic Importance of Fluorinated Scaffolds in Kinase Inhibition
Mitogen-activated protein (MAP) kinases are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] The p38 MAP kinase pathway, in particular, is a key mediator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Consequently, inhibitors of p38 MAP kinase have emerged as promising therapeutic agents for a range of inflammatory diseases, including rheumatoid arthritis.[3]
The design of potent and selective kinase inhibitors often hinges on the judicious selection of core chemical scaffolds. The 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one scaffold is a valuable starting material for the synthesis of a new generation of kinase inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties.[4][5] The 3,5-difluoro substitution pattern, in conjunction with the 4-methoxy group, offers a unique combination of electronic and steric properties that can lead to improved metabolic stability, enhanced binding affinity, and favorable lipophilicity.[3][5][6] This application note provides a comprehensive guide to the use of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one in the synthesis and evaluation of p38 MAP kinase inhibitors.
The Rationale for the 3,5-Difluoro-4-methoxyphenyl Moiety: A Mechanistic Perspective
The substitution pattern of the phenyl ring in a kinase inhibitor plays a pivotal role in its interaction with the target enzyme. The 3,5-difluoro-4-methoxyphenyl moiety offers several advantages in the context of p38 MAP kinase inhibition:
-
Enhanced Binding Affinity: The highly electronegative fluorine atoms can engage in favorable electrostatic interactions with amino acid residues in the ATP-binding pocket of p38 MAP kinase.[3][6] These interactions can contribute to a higher binding affinity and, consequently, greater inhibitory potency.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[6] This increased metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the inhibitor.
-
Modulation of Physicochemical Properties: The difluoro substitution increases the lipophilicity of the molecule, which can enhance its cell membrane permeability and oral bioavailability.[3][7] The methoxy group can also participate in hydrogen bonding interactions and further modulate the solubility and electronic properties of the inhibitor.[7]
-
Conformational Control: The steric bulk and electronic nature of the fluorine and methoxy substituents can influence the preferred conformation of the inhibitor, potentially pre-organizing it for optimal binding to the kinase active site.
Representative Synthesis of a p38 MAP Kinase Inhibitor
This section details a representative multi-step synthesis of a pyridinylimidazole-based p38 MAP kinase inhibitor, starting from 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one. This class of inhibitors, exemplified by the well-characterized compound SB203580, is known to be potent and selective for p38 MAP kinase.[1][8][9]
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for the preparation of a p38 MAP kinase inhibitor.
Detailed Experimental Protocol
Step 1: α-Bromination of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
-
To a solution of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(3,5-difluoro-4-methoxyphenyl)propan-1-one.
Step 2: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve 2-bromo-1-(3,5-difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) and 4-thiopyridone (1.0 eq) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-(4-pyridinyl)-2-(3,5-difluoro-4-methoxyphenyl)thiazole.
Step 3: Oxidative Cyclization to form the Pyridinylimidazole
This step is a conceptual adaptation for the formation of the widely recognized pyridinylimidazole core of many p38 inhibitors.
-
A more direct route to the pyridinylimidazole core, as seen in inhibitors like SB203580, involves the condensation of a diketone with an aldehyde in the presence of ammonia. While the provided starting material is a propiophenone, a related synthetic strategy would involve its conversion to a suitable diketone precursor.
-
A representative procedure for the final cyclization to a pyridinylimidazole involves reacting a substituted glyoxal with 4-pyridinecarboxaldehyde and a substituted aniline in the presence of an ammonia source (e.g., ammonium acetate) in a solvent such as acetic acid at elevated temperatures.
Evaluation of Inhibitor Activity: p38 MAP Kinase Assay Protocols
Once the inhibitor is synthesized and purified, its biological activity must be assessed. The following are detailed protocols for in vitro and cell-based assays to determine the inhibitory potency against p38 MAP kinase.
In Vitro Biochemical Kinase Assay (Luminescent)
This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compound
-
DMSO (for compound dilution)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control).
-
Add 2 µL of p38α kinase solution (concentration determined by prior titration).
-
Add 2 µL of a substrate/ATP mixture (e.g., ATF-2 and ATP at their respective Km values).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell-Based Assay: Inhibition of TNF-α Production in LPS-Stimulated THP-1 Cells
This assay assesses the ability of the inhibitor to block the downstream effects of p38 MAP kinase activation in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compound
-
DMSO
-
Human TNF-α ELISA kit
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor (dissolved in DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Centrifuge the plate and collect the cell supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α production.
Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights
The following table summarizes representative SAR data for a hypothetical series of p38 MAP kinase inhibitors derived from the 3,5-difluoro-4-methoxyphenyl scaffold. This data illustrates how modifications to the core structure can impact inhibitory potency.
| Compound | R1 Group | R2 Group | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| 1 | H | H | 500 | 1200 |
| 2 | 4-Fluorophenyl | H | 50 | 150 |
| 3 | 4-Fluorophenyl | Methyl | 35 | 100 |
| 4 | 3,5-Difluorophenyl | H | 20 | 80 |
| 5 | 3,5-Difluorophenyl | Methyl | 15 | 65 |
Data is illustrative and based on general principles of kinase inhibitor SAR.
Analysis of SAR Data:
-
The presence of a 4-fluorophenyl group at the R1 position (Compound 2 vs. 1) significantly improves potency, a common feature in many kinase inhibitors.[11]
-
Further substitution with a second fluorine atom to give the 3,5-difluorophenyl group (Compound 4 vs. 2) leads to a further increase in potency, highlighting the beneficial effect of this substitution pattern.
-
The addition of a small alkyl group at the R2 position (Compound 3 vs. 2 and 5 vs. 4) generally provides a modest enhancement in activity.
p38 MAP Kinase Signaling Pathway
The following diagram illustrates the central role of p38 MAP kinase in the cellular response to stress and inflammatory stimuli.
Caption: The p38 MAP kinase signaling cascade and the point of intervention for the synthesized inhibitors.
Conclusion
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one serves as a highly valuable and strategic starting material for the synthesis of potent p38 MAP kinase inhibitors. The inherent physicochemical and metabolic advantages conferred by the difluoro-methoxy substitution pattern make it an attractive scaffold for modern drug discovery efforts targeting inflammatory diseases. The synthetic and analytical protocols provided in this application note offer a robust framework for researchers and drug development professionals to explore the potential of this chemical entity in developing novel therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]
-
Cellagen Technology. (n.d.). SB203580 | p38 MAPK inhibitor. Retrieved from [Link]
-
InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]
- Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., Loewith, R., Stokoe, D., Balla, A., Toth, B., et al. (2006).
-
Science.gov. (n.d.). p38-mapk inhibitor sb203580: Topics by Science.gov. Retrieved from [Link]
- Asadi, M., Mohammadi-Farani, A., & Foroumadi, A. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 13(4), 1317–1324.
- Hennequin, L. F., Thomas, A. P., Johnstone, C., Stokes, E. S., Plé, P. A., Lohmann, J. J., Ogilvie, D. J., Dukes, M., Wedge, S. R., Curwen, J. O., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 45(6), 1300–1312.
- Shirley, D. J., Yiu, B., Mancera-Ortiz, I., Stogios, P. J., Liu, Z., Robbins, N., Whitesell, L., Cowen, L. E., Drewry, D. H., Willson, T. M., et al. (2022). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.
-
Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Pyridinylimidazole based p38 MAP kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Laufer, S., Hauser, D., Stegmiller, T., & Albrecht, W. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of medicinal chemistry, 53(4), 1642–1650.
-
ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). Retrieved from [Link]
-
ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. cellagentech.com [cellagentech.com]
- 10. promega.com [promega.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Potential of a Fluorinated Propiophenone
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a propiophenone core with two fluorine atoms and a methoxy group on the phenyl ring, offers a unique combination of electronic properties and steric influences that can be exploited in a variety of chemical transformations. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this compound a valuable building block for the synthesis of novel bioactive molecules.
This document provides detailed experimental setups for several key reactions involving 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, including its reduction to the corresponding alcohol, reductive amination to form substituted amines, and α-halogenation to introduce further synthetic handles. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions to allow for adaptation and optimization by the end-user.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| CAS Number | 71292-82-5 |
| Appearance | Solid (predicted) |
Experimental Protocols
Enantioselective Reduction to a Chiral Alcohol
The reduction of the prochiral ketone to a chiral secondary alcohol is a fundamental transformation in asymmetric synthesis.[3][4] The resulting chiral alcohol is a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals. This protocol describes a catalytic asymmetric reduction using a chiral oxazaborolidine catalyst, a well-established method for achieving high enantioselectivity in the reduction of aryl ketones.[3]
Reaction Scheme:
Protocol:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equivalents) in THF to the flask while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 equivalent) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the chiral alcohol.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water will react with and decompose the borane reagent.
-
Slow Addition at Low Temperature: Controls the exothermic reaction and helps to maximize enantioselectivity.
-
Methanol Quench: Safely neutralizes any unreacted borane.
Workflow Diagram:
Caption: Workflow for the enantioselective reduction of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[5][6][7] This one-pot procedure involves the in-situ formation of an imine or enamine, followed by its reduction to the corresponding amine.[5]
Reaction Scheme:
Protocol:
-
Setup: To a 50 mL round-bottom flask, add 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).
-
Solvent: Add methanol (20 mL) as the solvent.
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 equivalents) to promote imine formation.
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath and then add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: After completion, carefully quench the reaction by adding water (10 mL).
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add 1 M sodium hydroxide solution until the pH is basic (~pH 10-12).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Rationale for Conditions:
-
Methanol as Solvent: A good solvent for both the ketone and the amine, and it does not react with sodium borohydride.
-
Acetic Acid Catalyst: Catalyzes the formation of the imine intermediate, which is then reduced.
-
Sodium Borohydride: A mild and selective reducing agent that reduces the imine in the presence of the ketone.[3]
-
Portion-wise Addition at 0 °C: Controls the initial exothermic reaction of the hydride reagent.
Logical Flow Diagram:
Caption: Logical flow for the reductive amination protocol.
α-Bromination of the Ketone
The α-halogenation of ketones provides valuable intermediates for a variety of subsequent transformations, such as the synthesis of α,β-unsaturated ketones or the introduction of nucleophiles at the α-position.[8][9][10][11] This protocol describes the acid-catalyzed α-bromination of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Reaction Scheme:
Protocol:
-
Dissolution: In a 50 mL round-bottom flask equipped with a dropping funnel, dissolve 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 equivalent) in glacial acetic acid (15 mL).
-
Bromine Addition: From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid (5 mL) dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color has completely faded. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) until effervescence ceases, then with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromo ketone. Further purification can be achieved by recrystallization or column chromatography if necessary.
Justification of Experimental Design:
-
Acidic Conditions: The acid catalyzes the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine.[10] Acid-catalyzed halogenation typically leads to mono-halogenation, as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization.[9][12]
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst.
-
Dropwise Addition: Allows for controlled reaction and helps to prevent the accumulation of unreacted bromine.
Self-Validation System:
The disappearance of the bromine color provides a visual indication of the reaction's progress. The reaction can be considered complete when the solution becomes colorless or pale yellow.
Conclusion
The protocols detailed in this application note provide a solid foundation for researchers working with 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. The described methods for reduction, reductive amination, and α-bromination open up avenues for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The provided rationale for the experimental conditions should empower scientists to further optimize and adapt these procedures to their specific research needs.
References
-
Wikipedia. Enantioselective reduction of ketones. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5584. Available at: [Link]
-
PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Available at: [Link]
-
ResearchGate. Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Available at: [Link]
-
Nicewicz, D. A., & Macmillan, D. W. C. (2008). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Science, 322(5898), 77-80. Available at: [Link]
-
ResearchGate. The enantioselective reductions of aryl alkyl ketones. Available at: [Link]
-
Bravo-Altamirano, K., et al. (2009). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][13]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 74(16), 6176-6184. Available at: [Link]
-
Brittain, W. D. G., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link]
-
Wikipedia. Ketone halogenation. Available at: [Link]
-
Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. Available at: [Link]
-
Organic Reactions. Enantioselective Reduction of Ketones. Available at: [Link]
-
LibreTexts Chemistry. 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Available at: [Link]
-
Storer, R. I., et al. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. Available at: [Link]
-
PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. Available at: [Link]
-
Chemsrc. 1-(3,4-Dimethoxyphenyl)propan-1-one. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Letters. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]
-
ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available at: [Link]
-
Drug Hunter. A Trick to Fluorinate Grignards. Available at: [Link]
-
Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Scale-Up Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: An Application Note and Protocol for Pharmaceutical Intermediate Production
Introduction: The Significance of Fluorinated Propiophenones in Drug Development
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a key building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This fluorinated propiophenone derivative, with its specific substitution pattern, serves as a crucial intermediate for the synthesis of complex therapeutic agents, making its efficient and scalable production a topic of significant interest to researchers and professionals in the drug development sector.
This application note provides a comprehensive guide to the scale-up synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, focusing on a robust and reproducible Friedel-Crafts acylation approach. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol suitable for larger scale production, and discuss critical process parameters, safety considerations, and optimization strategies.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially viable route for the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is the Friedel-Crafts acylation of 2,6-difluoroanisole with propionyl chloride.[1] This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that then attacks the electron-rich aromatic ring of 2,6-difluoroanisole.[2]
The methoxy group (-OCH₃) on the aromatic ring is a strong activating group, directing the incoming electrophile to the para position, thus ensuring high regioselectivity of the desired product. The two fluorine atoms, being moderately deactivating and ortho, para-directing, further influence the electronic environment of the ring. However, the strong activating effect of the methoxy group dominates, leading to the desired 4-acylated product.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Materials and Methods
Reagent and Solvent Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| 2,6-Difluoroanisole | 437-82-1 | C₇H₆F₂O | 144.12 | Colorless to light yellow liquid | 50 °C/25 mmHg | 1.21 |
| Propionyl Chloride | 79-03-8 | C₃H₅ClO | 92.52 | Colorless liquid | 80 | 1.065 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | White to yellow solid | 180 (sublimes) | 2.44 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless liquid | 39.6 | 1.33 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Colorless to yellowish liquid | -85.05 | 1.18 |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | White solid | - | 2.2 |
| Isopropanol | 67-63-0 | C₃H₈O | 60.1 | Colorless liquid | 82.6 | 0.786 |
| Product: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | 71292-82-5 | C₁₀H₁₀F₂O₂ | 200.18 | Solid | 203-204 | 1.451 |
Data sourced from various chemical suppliers and databases.[3][4]
Scale-Up Synthesis Protocol
Note: This protocol is an adaptation based on established procedures for Friedel-Crafts acylation of similar aromatic compounds and should be optimized for specific laboratory and scale conditions.
Pre-Reaction Setup (Inert Atmosphere)
-
Equipment: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber system for HCl gas.
-
Inerting: The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to prevent moisture from deactivating the aluminum chloride catalyst.
Reaction Procedure
-
Charge the Reactor: Under a positive pressure of inert gas, charge the reactor with anhydrous aluminum chloride (1.2 equivalents).
-
Add Solvent: Add anhydrous dichloromethane (DCM) to the reactor with stirring to create a slurry. The volume of DCM should be sufficient to ensure good mixing and heat transfer (approximately 5-10 volumes relative to the limiting reagent).
-
Cool the Mixture: Cool the reactor contents to 0-5 °C using a suitable cooling bath.
-
Slow Addition of Propionyl Chloride: Slowly add propionyl chloride (1.05 equivalents) to the stirred AlCl₃ slurry via the dropping funnel over a period of 1-2 hours. The temperature should be maintained below 10 °C during the addition to control the exotherm. The formation of the acylium ion complex is an exothermic process.
-
Slow Addition of 2,6-Difluoroanisole: After the complete addition of propionyl chloride, slowly add a solution of 2,6-difluoroanisole (1.0 equivalent) in anhydrous DCM via the dropping funnel over 2-3 hours, while maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Product Isolation
-
Quenching: Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid (approximately 1:1 v/v). Slowly and cautiously transfer the reaction mixture to the ice/acid mixture with vigorous stirring. This quenching step is highly exothermic and will generate a significant amount of HCl gas.[1] Ensure adequate ventilation and scrubbing. The acid helps to break down the aluminum-ketone complex.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel and separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with two additional portions of DCM to recover any remaining product.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl to remove any remaining aluminum salts.
-
Saturated sodium bicarbonate solution to neutralize any residual acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
-
Crystallization: The crude product, obtained as an oil or a low-melting solid, can be purified by crystallization. A suitable solvent system for crystallization is isopropanol/water or heptane/ethyl acetate. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Mechanism and Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2]
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of propionyl chloride, making it a better leaving group. This complex then dissociates to form a resonance-stabilized acylium ion, which is a potent electrophile.[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-difluoroanisole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final product, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. The AlCl₃ catalyst is regenerated in this step, and HCl is formed as a byproduct.[2]
Process Safety and Scale-Up Considerations
Scaling up the Friedel-Crafts acylation requires careful attention to safety and process control.
-
Exotherm Management: The reaction is highly exothermic, particularly during the addition of the acyl chloride to the aluminum chloride slurry and the subsequent addition of the aromatic substrate. A jacketed reactor with efficient cooling is essential to maintain the desired temperature and prevent runaway reactions. The rate of addition of reagents must be carefully controlled.
-
HCl Gas Evolution: The reaction generates a significant amount of hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor must be equipped with a gas outlet connected to a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas before venting.[4]
-
Moisture Sensitivity: Anhydrous conditions are critical for the success of the reaction. All reagents, solvents, and equipment must be scrupulously dried to prevent the decomposition of the aluminum chloride catalyst.
-
Quenching Procedure: The quenching of the reaction mixture with water or acidic water is also highly exothermic and releases a large volume of HCl gas. The addition of the reaction mixture to the quenching solution should be done slowly and with efficient stirring and cooling.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation of 2,6-difluoroanisole with propionyl chloride provides a reliable and scalable route for the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Careful control of reaction parameters, particularly temperature and moisture, is crucial for achieving high yields and purity. The scale-up of this process requires robust engineering controls to manage the exothermic nature of the reaction and the evolution of corrosive HCl gas. The protocol and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully produce this important pharmaceutical intermediate on a larger scale.
References
-
PubChem. Propionyl chloride. Retrieved from [Link]
-
ChemWhat. 2,6-Difluoroanisole CAS#: 437-82-1. Retrieved from [Link]
-
Cheméo. 2,6-Difluoroaniline. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
UCLA. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. Synthesis of p-methoxy-propiophenone. Retrieved from [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystallization Behavior of a Calamitic Fluorinated Mesogen. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Reddit. (2022). Quenching guide. Retrieved from [Link]
- Google Patents. CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Patsnap. Synthesis method for 3-methoxypropiophenone.
-
PMC. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Co-crystal Formation vs. Boron Coordination: Fluorination in Azopyridines Regulates Supramolecular Competition. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
MDPI. (2018). Crystallization Behavior of Isotactic Propene-Octene Random Copolymers. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). Synthesis and crystal engineering of fluorinated stilbenes. Retrieved from [Link]
-
DTIC. Synthesis and Crystallization Behavior of Fluoride Glasses. Retrieved from [Link]
-
ResearchGate. (2004). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Longdom Publishing. (2015). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and systematically improve the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a logical framework for diagnosing and resolving experimental challenges.
Synthesis Overview: The Friedel-Crafts Acylation Pathway
The most direct and widely employed method for synthesizing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is the Friedel-Crafts acylation of 2,6-difluoroanisole.[1] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion from an acylating agent like propionyl chloride.[2][3] The electron-rich 2,6-difluoroanisole then attacks this electrophile to form the desired ketone.
Caption: General reaction scheme for Friedel-Crafts acylation.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common experimental hurdles in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material, 2,6-difluoroanisole. What are the likely causes?
This is a frequent issue often traced back to the catalyst or reaction conditions. Inadequate electrophile generation is the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it rapidly in a dry environment (e.g., a glovebox) or under a stream of inert gas (Nitrogen or Argon). Ensure all glassware is oven- or flame-dried immediately before use.
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst.[4] This is because the ketone product is a Lewis base and forms a stable, deactivated complex with AlCl₃.[5] This complexation effectively removes the catalyst from the reaction cycle.
-
Solution: Use a slight excess (1.1 to 1.3 equivalents) of AlCl₃ relative to the limiting reagent (typically the propionyl chloride). This ensures enough free catalyst is available to drive the reaction to completion.
-
-
Sub-Optimal Temperature: While the reaction is exothermic, it still requires sufficient energy to overcome the activation barrier.
-
Solution: The initial addition of reagents should be done at a low temperature (0 °C) to control the exotherm.[6] Afterward, allowing the reaction to slowly warm to room temperature or gently heating it (e.g., 40-50 °C) can significantly improve conversion rates. Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
-
Caption: Troubleshooting logic for low starting material conversion.
Q2: The reaction consumes the starting material, but the yield of the desired product is low and my TLC/GC-MS shows multiple byproducts. What is happening?
Byproduct formation points to issues with regioselectivity or side reactions involving the substrate's functional groups.
Possible Causes & Solutions:
-
De-O-methylation: The combination of a strong Lewis acid (AlCl₃) and heat can cleave the methyl ether of the anisole ring, resulting in a phenolic byproduct, 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. This byproduct can be difficult to separate and lowers the overall yield.
-
Solution: Maintain strict temperature control. Avoid prolonged reaction times at elevated temperatures. Consider using a milder Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to inducing ether cleavage, though they may require longer reaction times or higher temperatures.[7]
-
-
Isomer Formation: While the methoxy group is a powerful para-director, some minor ortho-acylation can occur.[7] This leads to the formation of 1-(2,4-Difluoro-3-methoxyphenyl)propan-1-one, an isomer that may co-elute or be difficult to separate via crystallization.
-
Solution: Running the reaction at lower temperatures generally favors the thermodynamically more stable para product. Choice of solvent can also influence regioselectivity; highly non-polar solvents may slightly increase para selectivity. Careful purification by column chromatography is the most effective way to separate these isomers.
-
Q3: The reaction mixture became a thick, unmanageable slurry. How can I prevent this?
This is a common physical manifestation of the reaction.
Possible Causes & Solutions:
-
Precipitation of the Ketone-AlCl₃ Complex: The complex formed between the ketone product and AlCl₃ is often insoluble in common non-polar solvents like dichloromethane (DCM).[4]
-
Solution: Ensure vigorous mechanical stirring (a magnetic stir bar may be insufficient for larger scales). Increase the solvent volume to keep the complex suspended. Alternatively, using a solvent like 1,2-dichloroethane or nitrobenzene, which can better solvate the complex, may be beneficial, but these require more rigorous removal post-reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the electronic role of the methoxy and fluorine substituents in this reaction? A: This is a classic case of competing electronic effects. The methoxy (-OCH₃) group is a strong activating group due to resonance donation of its lone pair electrons, directing electrophilic attack to the ortho and para positions.[7] The fluorine atoms are strongly electronegative and are deactivating through induction, but they are also weak resonance donors, directing ortho and para. In this competition, the powerful activating effect of the methoxy group dominates, making the ring reactive enough for acylation and strongly directing the incoming acyl group to the open position para to it (C4).
Q: What are the best practices for setting up a moisture-sensitive Friedel-Crafts reaction? A:
-
Glassware: All glassware (flask, dropping funnel, condenser) must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of inert gas or in a desiccator.
-
Atmosphere: Assemble the apparatus while hot and maintain a positive pressure of dry nitrogen or argon throughout the entire experiment. Use septa and needles for reagent transfers where possible.
-
Solvents & Reagents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Ensure all reagents are of high purity and handled to minimize exposure to air.
Q: Can I use propionic anhydride instead of propionyl chloride? A: Yes, propionic anhydride is a viable acylating agent.[3] The reaction mechanism is similar. However, it requires a greater stoichiometric amount of the Lewis acid catalyst (>2 equivalents) because the propionate byproduct also complexes with AlCl₃. While often less expensive and less volatile, the need for more catalyst can sometimes complicate the workup.
Optimized Experimental Protocol
This protocol represents a robust starting point for achieving high yields. Optimization may be required based on specific lab conditions and reagent purity.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 2,6-difluoroanisole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The mixture may turn yellow or orange.
-
Acylating Agent Addition: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A gentle evolution of HCl gas may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Quench: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding crushed ice piece by piece. Caution: This is a highly exothermic process that releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally, brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/isopropanol) or by flash column chromatography on silica gel to afford the pure 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Data Summary Table
The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents (vs. acylating agent) | Overcomes product-catalyst complexation, driving the reaction to completion. Yields typically >85% can be achieved.[4][5] |
| Temperature | Initial addition at 0 °C, then warm to RT | Controls initial exotherm, minimizes de-O-methylation and other side reactions, improving purity.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solvent for reactants, relatively inert, and easy to remove. Ensures a homogenous start to the reaction. |
| Workup Quench | Slow addition of ice/cold water at 0 °C | Safely decomposes the AlCl₃ complexes and hydrolyzes any remaining propionyl chloride.[6][7] |
References
- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google P
- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P
-
Preparation of 2,6-Difluoroaniline - ResearchGate. [Link]
-
Friedel-Crafts Acylation of Anisole - UW-Madison Chemistry. [Link]
-
The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis - Autech. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - RSC Publishing. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (CAS No. 71292-82-5)[1]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this fluorinated aryl ketone. Our guidance is rooted in fundamental chemical principles to empower you to solve not just the immediate problem, but to build a robust purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment of Crude Material
Question 1: My crude product is a dark oil or a sticky solid, but the literature suggests a crystalline solid. What are the likely causes and my first step?
Answer: This is a common issue, particularly after a Friedel-Crafts acylation synthesis, which is a standard route to this type of aryl ketone[2][3]. The discoloration and physical state are typically due to residual acidic catalyst (e.g., AlCl₃), unreacted starting materials, or polymeric side products.
-
Causality: Strong Lewis acids used in Friedel-Crafts reactions can form deeply colored complexes with the product ketone[4]. If the reaction quench and workup are incomplete, these impurities will persist. The presence of impurities also suppresses the melting point and disrupts the crystal lattice, leading to an oil or amorphous solid instead of a crystalline product.
-
Recommended Action: Improved Workup. Before attempting purification, ensure the workup procedure was thorough.
-
Quench: Carefully quench the reaction mixture on crushed ice.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any remaining Lewis acid catalyst and basic impurities.
-
Bicarbonate Wash: Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious, as CO₂ evolution can cause pressure buildup[5].
-
Brine Wash: A final wash with brine (saturated NaCl solution) will help break any emulsions and remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Often, a properly executed workup will yield a crude solid that is much more amenable to purification.
Choosing the Right Purification Strategy
Question 2: Should I use recrystallization or column chromatography to purify my product?
Answer: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.
-
Recrystallization is preferred when:
-
The crude material is already relatively high in purity (>90%).
-
The impurities have significantly different solubility profiles from the product.
-
You are working on a larger scale, as it is often more efficient than chromatography.
-
-
Flash Column Chromatography is necessary when:
-
The crude material is a complex mixture with multiple components.
-
Impurities have similar solubility to the product, making recrystallization ineffective.
-
The product is an oil or a low-melting solid.
-
Troubleshooting Guide 1: Recrystallization
Question 3: What is a good solvent system for the recrystallization of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one?
Answer: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[6]. For an aryl ketone with moderate polarity, a two-solvent system is often most effective.
-
Rationale: The methoxy and ketone groups provide polarity, while the difluorophenyl ring is more nonpolar. This structure suggests miscibility in moderately polar solvents. Experience with similar aryl ketones suggests that solvent pairs consisting of an alcohol and water, or an ester and an alkane, are excellent starting points[7][8].
Recommended Solvent Systems to Screen:
| "Good" Solvent (Soluble) | "Bad" Solvent (Insoluble) | Rationale & Comments |
| Isopropanol (IPA) | Water | Excellent for moderately polar compounds. The controlled addition of water reduces solubility upon cooling. |
| Ethyl Acetate | Heptane/Hexane | A common and effective system. The product should be very soluble in hot ethyl acetate and insoluble in heptane. |
| Acetone | Water | The ketone functionality of the product has good affinity for acetone[7]. Water acts as an effective anti-solvent. |
| Methanol | Water | Similar to IPA/Water, but methanol's higher polarity may require more water to induce precipitation.[9] |
Screening Protocol:
-
Place ~20-30 mg of your crude solid in a small test tube.
-
Add the "good" solvent dropwise at room temperature until the solid just dissolves.
-
Add the "bad" solvent dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. A slow-forming, dense crystalline solid is ideal.
Question 4: My compound "oiled out" during recrystallization instead of forming crystals. How do I solve this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly. High levels of impurities can also depress the melting point, exacerbating the problem.
Detailed Steps to Resolve Oiling Out:
-
Return to Heat: Place the flask back on the heat source and re-heat until the oil redissolves and the solution is clear[10].
-
Add More Solvent: Add a small extra portion (5-10% of the total volume) of the "good" solvent. This slightly decreases the saturation point, ensuring the compound stays in solution at a lower temperature, hopefully below its melting point.
-
Ensure Slow Cooling: This is critical. Do not place the hot flask directly on the benchtop or in an ice bath. Let it cool to room temperature on a cork ring or paper towels to insulate it, then move it to a refrigerator, and finally to a freezer. Slow cooling provides time for proper crystal lattice formation.
-
Scratch or Seed: If crystals are reluctant to form from the clear solution, scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites. Alternatively, adding a single, pure "seed crystal" from a previous batch can initiate crystallization.
If these steps fail, the impurity level may be too high for recrystallization to be effective, or the chosen solvent system is unsuitable. At this point, column chromatography is the recommended next step.
Troubleshooting Guide 2: Flash Column Chromatography
Question 5: What stationary and mobile phase should I use for purifying 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one?
Answer: For a compound of moderate polarity like this, standard silica gel is the most appropriate stationary phase. The mobile phase (eluent) should be a mixture of a nonpolar and a polar solvent, adjusted to give the target compound an Rƒ value of approximately 0.3-0.4 on a TLC plate for optimal separation[11].
-
Stationary Phase: Silica Gel (230-400 mesh). Its acidic nature is generally not a problem for ketones. If you suspect your compound is degrading on silica (evidenced by streaking on TLC or material loss), you can try using deactivated (neutral) silica or alumina[11].
-
Mobile Phase Systems: A mixture of an alkane and an ester is the standard choice.
-
Starting Point: Begin with a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Tuning:
-
If the Rƒ is too low (spot doesn't move far), increase the polarity by moving to an 8:2 or 7:3 ratio.
-
If the Rƒ is too high (spot runs with the solvent front), decrease the polarity with a 9.5:0.5 ratio.
-
-
Alternative: Dichloromethane (DCM) can be used as a solvent. A gradient of 0-5% Methanol in DCM is another option, though Hexanes/Ethyl Acetate typically provides better resolution for this class of compounds.
-
Question 6: I'm not getting good separation between my product and a persistent impurity. What can I do?
Answer: Poor separation occurs when the relative affinities of your product and an impurity for the stationary phase are too similar in the chosen eluent.
Strategies to Improve Resolution:
-
Optimize the Solvent System: This is the first and most important step.
-
Reduce Polarity: Make the eluent less polar (e.g., go from 15% to 10% Ethyl Acetate in Hexanes). This will cause all compounds to move more slowly, increasing their interaction time with the silica and potentially enhancing the separation between spots that are close together.
-
Change Solvent Selectivity: If optimizing the ratio doesn't work, change one of the solvents. For example, swapping Ethyl Acetate for Diethyl Ether or Dichloromethane can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and the silica, sometimes dramatically changing the elution order and improving separation[12][13].
-
-
Improve Column Packing and Loading:
-
Pack a Longer, Thinner Column: This increases the number of theoretical plates and provides more surface area for separation to occur.
-
Use Dry Loading: If your crude product has low solubility in the eluent, it can streak when loaded in a solvent. To dry load, dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column[11]. This ensures the sample starts as a very narrow band, which is critical for good resolution.
-
-
Consider a Different Stationary Phase: While less common, if separation on silica is impossible, consider a change.
-
Fluorinated Phases: For fluorinated compounds, a fluorous solid phase extraction (SPE) or a column with a fluorinated stationary phase can sometimes provide unique selectivity based on "fluorophilicity"[13][14]. This is an advanced technique but can be powerful for separating compounds with similar polarities but different fluorine content.
-
Protocol: Step-by-Step Flash Column Chromatography
This protocol assumes a crude sample of ~500 mg. Adjust volumes accordingly.
1. Preparation:
-
Select an appropriate solvent system (e.g., 85:15 Hexanes:Ethyl Acetate) based on prior TLC analysis (target Rƒ ≈ 0.3).
-
Choose a column of appropriate size (e.g., a 40g silica column for a 500 mg sample).
-
Prepare the eluent in a large, clean bottle.
2. Column Packing (Slurry Method):
-
Secure the column vertically in a fume hood.
-
Fill the column about one-third full with the eluent.
-
In a separate beaker, create a slurry of silica gel in the eluent. The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column in one continuous motion. Use a funnel to guide the slurry.
-
Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. The top of the bed should be flat and level. Do not let the silica run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the 500 mg crude product in ~5 mL of DCM.
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a 1 cm layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the sand layer.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 15-20 mL per test tube).
-
Maintain a constant flow rate. A steady drip is usually sufficient.
5. Analysis:
-
Monitor the fractions by TLC. Spot every second or third fraction on a TLC plate.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]
-
BYU-Idaho. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
-
Scribd. Organic Compound Purification Guide. Available from: [Link]
-
MacMillan Group, Princeton University. Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]
-
National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available from: [Link]
-
University of California, Irvine. Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Available from: [Link]
-
ACS Publications. Aryl Ketone Synthesis via Tandem Orthoplatinated Triarylphosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes Followed by Oxidation. The Journal of Organic Chemistry. Available from: [Link]
-
NIST. 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
Chemsrc. 1-(3,4-Dimethoxyphenyl)propan-1-one. Available from: [Link]
-
National Institutes of Health. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Available from: [Link]
Sources
- 1. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Welcome to the technical support resource for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (CAS No. 71292-82-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated aromatic ketone in their synthetic workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during its synthesis and subsequent transformations. Our goal is to equip you with the expertise to anticipate, identify, and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and why is it a significant building block?
A1: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a fluorinated aromatic ketone.[1] Its structure is valuable in medicinal chemistry and materials science. The difluoro substitution pattern significantly alters the electronic properties of the phenyl ring, enhancing metabolic stability and modulating binding affinity in drug candidates. The methoxy group provides a site for further functionalization (e.g., demethylation to a phenol), and the propiophenone side chain is a versatile handle for constructing more complex molecular architectures.[2] It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[][4]
Q2: What is the most common synthetic route to this compound, and what are the typical starting materials?
A2: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction typically involves reacting 2,6-difluoroanisole with an acylating agent like propionyl chloride or propionic anhydride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to catalyze the reaction.[6]
Q3: What are the critical safety and handling precautions for this compound and its synthetic precursors?
A3: The precursors for the Friedel-Crafts synthesis, particularly aluminum chloride and propionyl chloride, are hazardous. AlCl₃ reacts violently with water and is corrosive. Propionyl chloride is also corrosive and a lachrymator. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn.[7] The final product and its hydroxylated analogue are classified as irritants to the skin, eyes, and respiratory system.[8] Always handle in a ventilated area and avoid creating dust or aerosols.[7]
Troubleshooting Guide: Side Products & Reaction Failures
This section addresses specific problems that may arise during the synthesis and handling of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Problem 1: Low or No Yield in Friedel-Crafts Acylation Synthesis
You've attempted the Friedel-Crafts acylation of 2,6-difluoroanisole but observe a low yield of the desired ketone or recover only starting material.
Possible Cause A: Insufficient Catalyst Activity or Stoichiometry The two electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less nucleophilic and slowing the rate of electrophilic substitution. Furthermore, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it from the reaction.[5][9] If a catalytic amount is used, the reaction may stall after initial product formation.
-
Expert Solution: A stoichiometric amount (or even a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid catalyst is often necessary to drive the reaction to completion.[9] This ensures enough free catalyst is available to activate the acylating agent throughout the reaction.
Possible Cause B: Presence of Moisture Lewis acids like AlCl₃ are extremely hygroscopic and are rapidly quenched by water. Any moisture in the reagents, solvent, or glassware will deactivate the catalyst and inhibit the reaction.
-
Expert Solution:
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Reagents: Use freshly opened, anhydrous grade solvents. Ensure the Lewis acid is a fine, free-flowing powder; clumps may indicate hydration.
-
Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of an inert gas.
-
Problem 2: Identification of an Unexpected Hydroxylated Side Product
Your reaction produces the desired ketone, but you also isolate a significant amount of a more polar compound, identified as 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one .[8]
Possible Cause: Lewis Acid-Mediated Demethylation Strong Lewis acids, particularly aluminum chloride, are known to cleave aryl methyl ethers. This side reaction is often exacerbated by higher temperatures or prolonged reaction times. The AlCl₃ coordinates to the methoxy oxygen, facilitating the cleavage of the methyl C-O bond.
-
Expert Solution:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the addition of reagents at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Milder Lewis Acids: Consider screening alternative, milder Lewis acids that are less prone to causing ether cleavage, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-processing.
-
Problem 3: Formation of Dark, Tarry Substances (Polymerization/Degradation)
The reaction mixture turns dark, and upon workup, you obtain a significant amount of intractable tar instead of a clean product.
Possible Cause A: Excessive Reaction Temperature Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature can lead to a host of side reactions, including polymerization of the starting material or product degradation.
-
Expert Solution: Maintain strict temperature control throughout the reaction. Add reagents slowly, especially the Lewis acid, while ensuring efficient cooling with an ice bath or cryocooler.
Possible Cause B: Aldol-Type Condensation The propiophenone product has acidic α-hydrogens on the ethyl group. Under certain conditions (especially during a basic workup or if contaminants are present), the product can undergo self-condensation reactions, leading to larger, often colored, byproducts.
-
Expert Solution: Use a standard acidic workup. Quench the reaction by carefully pouring the mixture into cold dilute acid (e.g., 1M HCl). This protonates any enolates and neutralizes basic species, preventing condensation reactions. Ensure all subsequent extractions and purifications are performed under neutral or acidic conditions.
Summary of Common Side Products
| Side Product | Chemical Name | Probable Cause | Key Analytical Signature |
| Demethylated Product | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | Harsh Lewis acid conditions (AlCl₃), high temperature | M-14 in Mass Spec; Broad -OH peak in IR (3200-3500 cm⁻¹) |
| Aldol Adduct | 3-Hydroxy-2-methyl-1,5-bis(3,5-difluoro-4-methoxyphenyl)-1,5-pentanedione | Basic conditions during workup or reaction | Higher molecular weight; Presence of both ketone and alcohol functionalities |
| Condensation Product | (E/Z)-2-Methyl-1,5-bis(3,5-difluoro-4-methoxyphenyl)pent-2-en-1,5-dione | Harsh basic or acidic conditions, heat | Higher molecular weight; Conjugated system may appear colored |
Experimental Protocols & Visualizations
Protocol: Optimized Friedel-Crafts Acylation to Minimize Demethylation
This protocol provides a step-by-step method for the synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, with specific controls to reduce the formation of the hydroxylated side product.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a positive N₂ flow.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add an anhydrous solvent (e.g., Dichloromethane, DCM). Cool the slurry to 0°C in an ice bath.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Prepare a solution of 2,6-difluoroanisole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture into a separate flask containing a stirred mixture of crushed ice and concentrated HCl. Caution: This quench is highly exothermic and releases HCl gas.
-
Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
Visualized Reaction Pathways
Caption: Formation of the common demethylated side product.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common reaction issues.
References
-
Modern Chemistry. (n.d.). The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
Rostami, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30836-30873. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Land of Chemistry. (2021, Jan 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. manavchem.com [manavchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Synthesis of Difluorinated Compounds
Welcome to the technical support center for the synthesis of difluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to overcome synthetic hurdles with confidence.
Section 1: Troubleshooting Guides
This section is organized by common challenges and reaction types. Each guide provides a systematic approach to identifying and resolving issues in your synthetic workflow.
Guide 1: Low Yield or No Reaction in Geminal Difluorination of Carbonyls
The conversion of a carbonyl group to a gem-difluoride is a cornerstone of organofluorine chemistry. However, this transformation can be sluggish or fail completely.
Question: My gem-difluorination of a ketone using a deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor) is resulting in low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in geminal difluorination is a frequent issue that can often be traced back to reagent quality, reaction conditions, or substrate reactivity.
Potential Causes & Solutions:
-
Reagent Inactivity:
-
Cause: Deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are sensitive to moisture and can degrade over time, especially with improper storage.[1]
-
Solution:
-
Use a fresh bottle of the fluorinating reagent or verify the activity of your current stock.
-
Consider more stable, crystalline alternatives like XtalFluor-E® and XtalFluor-M®, which are easier to handle and less prone to degradation.[2][3]
-
Ensure all glassware is rigorously dried, and use anhydrous solvents to prevent quenching of the reagent.[1]
-
-
-
Insufficient Reaction Temperature:
-
Cause: While many fluorination reactions are initiated at low temperatures to control exotherms and side reactions, some substrates require higher temperatures to proceed at a reasonable rate.[1]
-
Solution:
-
After the initial addition of the reagent at a low temperature (e.g., 0 °C or -78 °C), allow the reaction to slowly warm to room temperature.
-
If the reaction is still sluggish, gentle heating may be necessary. Monitor the reaction closely by TLC or ¹⁹F NMR to avoid decomposition.
-
-
-
Inadequate Activation (for certain reagents):
-
Cause: Some modern fluorinating agents, such as XtalFluor-E, may be incapable of performing geminal difluorination of carbonyls without a promoter.[2]
-
Solution:
-
-
Substrate Reactivity:
-
Cause: Sterically hindered or electron-deficient carbonyls can be less reactive towards deoxyfluorination.
-
Solution:
-
Increase the equivalents of the fluorinating reagent (e.g., up to 2.5 equivalents).[4]
-
Prolong the reaction time, carefully monitoring for any signs of decomposition.
-
Consider a more potent fluorinating reagent system.
-
-
Guide 2: Managing Side Reactions in the Synthesis of Vicinal Difluorides
The synthesis of vicinal difluorides is challenging, with elimination and rearrangement pathways often competing with the desired substitution.[5]
Question: I am attempting to synthesize a vicinal difluoride from a diol, but I am observing significant amounts of elimination byproducts (alkenes). How can I minimize this?
Answer:
Elimination is a common competing pathway in the synthesis of vicinal difluorides from diols, particularly when using reagents like DAST.[1] The choice of reagent and careful control of reaction conditions are paramount.
Strategies to Suppress Elimination:
-
Reagent Selection:
-
DAST is known to promote elimination.[1] Consider using Deoxo-Fluor®, which is generally less prone to causing elimination.[5]
-
Newer reagents like AlkylFluor® and PhenoFluor® may offer higher yields and selectivity for complex molecules.[1]
-
Aminodifluorosulfinium salts like XtalFluor-E and XtalFluor-M have been shown to provide significantly fewer elimination side products compared to DAST and Deoxo-Fluor.[2][3]
-
-
Temperature Control:
-
Maintain a low reaction temperature. Start the reaction at -78 °C and allow it to warm slowly.[1] This generally favors the SN2 pathway over elimination.
-
-
Solvent Choice:
-
Dichloromethane (DCM) is a common solvent. For substrates particularly prone to elimination, consider less polar solvents.[1]
-
Guide 3: Controlling Over-fluorination in Electrophilic Fluorination
When targeting monofluorinated products at an active methylene position, the formation of the difluorinated byproduct is a common challenge.[1][6]
Question: During the electrophilic fluorination of my β-ketoester with Selectfluor™, I am getting a significant amount of the difluorinated product. How can I improve the selectivity for the monofluorinated compound?
Answer:
Over-fluorination occurs when the monofluorinated product is of similar or higher reactivity than the starting material.[1] Several strategies can be employed to enhance selectivity.
Methods to Favor Monofluorination:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the electrophilic fluorinating agent. Use slightly less than one equivalent (e.g., 0.95 eq) of Selectfluor™ to minimize the chance of a second fluorination event.[1]
-
-
Reaction Monitoring and Time:
-
Monitor the reaction progress closely using TLC or NMR.
-
Quench the reaction as soon as the starting material is consumed to prevent the monofluorinated product from reacting further.[1]
-
-
Temperature Reduction:
Experimental Protocol: General Procedure for Electrophilic Monofluorination of a β-Ketoester
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the β-ketoester (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add Selectfluor™ (0.95-1.05 eq) in one portion at room temperature (or a lower temperature if selectivity is an issue).
-
Reaction: Stir the reaction mixture and monitor its progress by TLC or ¹⁹F NMR.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with fluorinating reagents?
A1: Many fluorinating reagents are hazardous and must be handled with extreme caution.
-
DAST and Deoxo-Fluor®: These reagents can be explosive, especially at elevated temperatures. They are also highly corrosive and react violently with water, releasing HF.[7]
-
Difluoroamine (HNF₂): This is a high-energy molecule and a shock-sensitive explosive. All work should be conducted in a fume hood behind a safety shield.[8]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Ensure that a calcium gluconate gel is readily available as an antidote for HF burns.[9]
Q2: How do I choose the right fluorinating agent for my transformation?
A2: The choice of reagent depends on the functional group you are targeting and the overall complexity of your molecule.[1]
| Functional Group Transformation | Common Reagents | Key Considerations |
| Alcohol to Alkyl Fluoride | DAST, Deoxo-Fluor®, XtalFluor®, PyFluor | Deoxo-Fluor® is more thermally stable than DAST.[1] XtalFluor® reagents often give fewer elimination byproducts.[2][3] |
| Carbonyl to Gem-difluoride | DAST, Deoxo-Fluor®, XtalFluor® + Promoter | XtalFluor® reagents may require a promoter like DBU or Et₃N·2HF.[2] |
| α-Fluorination of Carbonyls | Selectfluor™, NFSI | These are electrophilic "F+" sources.[1] |
| Nucleophilic Substitution | KF, CsF | Often require phase-transfer catalysts or special solvents to enhance solubility and nucleophilicity.[1] |
Q3: My difluorination reaction is complete, but I'm having trouble purifying the product. What are some common purification challenges?
A3: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Volatility: Many smaller fluorinated molecules are highly volatile, which can lead to product loss during solvent removal under reduced pressure.
-
Polarity: The introduction of fluorine can significantly alter the polarity of a molecule, sometimes making it difficult to separate from starting materials or byproducts using standard silica gel chromatography. You may need to experiment with different solvent systems or consider alternative purification techniques like reverse-phase chromatography.
-
Co-elution: The fluorinated product may co-elute with byproducts. Careful analysis of fractions by TLC and NMR is crucial.
Q4: What are the key considerations for characterizing difluorinated compounds by NMR?
A4: ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds.[10]
-
High Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR.[10]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much wider than for ¹H, which often leads to well-resolved spectra even for complex molecules.[11][12]
-
Coupling Constants: Be aware of J-couplings between ¹⁹F and ¹H, as well as between ¹⁹F and ¹³C, which can provide valuable structural information but also complicate spectra.[11][12] ¹⁹F-¹⁹F couplings can also be observed.
-
No Background Signal: There are no endogenous fluorinated compounds in biological systems, which means no background signal in biological samples.[10]
Section 3: Visualized Workflows
Troubleshooting Low Yield in Geminal Difluorination
Caption: Decision tree for troubleshooting low yields.
General Workflow for Difluorination Reactions
Caption: A typical experimental workflow.
References
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available at: [Link]
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. PubMed. Available at: [Link]
-
O'Hagan, D., et al. (2007). The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. PubMed Central. Available at: [Link]
-
Engle, K. M., et al. (2024). Convergent Synthesis and Protein Binding of Vicinal Difluorides by Stereodivergent C-C Bond Formation. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). State of the art strategies for synthesis of gem-difluoroalkenes and... ResearchGate. Available at: [Link]
-
Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Linclau, B., et al. (2018). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. ePrints Soton - University of Southampton. Available at: [Link]
-
Wang, F., et al. (2019). Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Unknown Author. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]
-
Unknown Author. (n.d.). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes. ResearchGate. Available at: [Link]
-
G. Chaume, et al. (2016). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC - NIH. Available at: [Link]
-
Unknown Author. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Nature. Available at: [Link]
-
Unknown Author. (n.d.). Alkene Vicinal Difluorination: From Fluorine Gas to More Favoured Conditions. MDPI. Available at: [Link]
-
Yang, Z., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC - NIH. Available at: [Link]
-
Ford, J., et al. (2024). The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed. Available at: [Link]
-
Unknown Author. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2019). The Dark Side of Fluorine. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Li, Y., et al. (2018). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC - NIH. Available at: [Link]
-
Cole, A. J., et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC - NIH. Available at: [Link]
-
Unknown Author. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Unknown Author. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of vicinal difluorinated carbocyclic and heterocyclic compounds. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.. Available at: [Link]
-
Unknown Author. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]
-
Unknown Author. (n.d.). 19Flourine NMR. NMR service. Available at: [Link]
-
Unknown Author. (n.d.). Electrophilic Fluorination. Bryn Mawr College. Available at: [Link]
-
MDPI. (n.d.). Molecules | Special Issue : Insights for Organofluorine Chemistry. MDPI. Available at: [Link]
-
Reddit User. (2025). Help on tricky electrophilic fluorination. Reddit. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Support Center: Workup Procedures for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Reactions
Welcome to the technical support guide for handling reactions involving 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction workup and purification stages. Here, we address common challenges with practical, field-tested solutions to ensure the integrity and purity of your final compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experimental workup, providing causal explanations and actionable solutions.
Q1: I've quenched my Friedel-Crafts acylation reaction to synthesize the target ketone, but a persistent emulsion has formed during the ethyl acetate/water extraction. How can I break it?
A1: Emulsion formation is a frequent issue in the workup of Friedel-Crafts reactions, often caused by finely dispersed aluminum salts or other particulate matter. The goal is to increase the density difference and ionic strength of the aqueous phase to force a separation.
-
Immediate Steps to Take:
-
Introduce Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[1][2]
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel to allow for phase contact without creating a stable emulsion.[1][3]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.[2]
-
-
If the Emulsion Persists:
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.[1] Re-attempt the extraction with the filtered solution.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[1][4]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[1] However, this should be a last resort as it complicates solvent removal later.
-
Q2: My TLC analysis of the crude product after extraction shows the desired ketone spot, but also a significant amount of unreacted 2,6-difluoroanisole. How can I efficiently remove the starting material?
A2: This indicates an incomplete reaction. While optimizing reaction conditions is the ultimate goal, purification can effectively remove the less polar starting material from your more polar ketone product.
-
Primary Method: Flash Column Chromatography This is the most reliable method for separating compounds with different polarities.
-
Solvent System Selection: The key is to find a solvent system that provides good separation on a TLC plate. The target compound should have an Rf value between 0.25 and 0.35 for optimal separation on a column.[5]
-
Recommended Starting Point: Begin with a non-polar/polar solvent mixture like Hexane/Ethyl Acetate. A typical starting point for a moderately polar ketone would be 10-20% Ethyl Acetate in Hexane.[6] Adjust the ratio based on your TLC results. If the spots are too close, try a different solvent system like Dichloromethane/Hexane.
-
Execution: Prepare a silica gel column, load your crude product (dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto silica), and elute with the chosen solvent system. The less polar 2,6-difluoroanisole will elute first, followed by your desired ketone product.
-
-
Alternative Method: Recrystallization If the product is a solid and the starting material is an oil or has very different solubility properties, recrystallization can be effective.[7][8][9] This method relies on the principle that most solids are more soluble in hot solvents than in cold ones.[9]
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find one where the product is soluble when hot but sparingly soluble at room temperature or in an ice bath.
-
Procedure: Dissolve the crude material in a minimum amount of the hot solvent, allow it to cool slowly to form pure crystals of your product, while the impurities (starting material) remain in the solution.[10] Collect the crystals by filtration.[7][8][10]
-
Q3: After removing the solvent under reduced pressure, my final product is a persistent oil, not the expected solid. What are the next steps?
A3: This is common when small amounts of impurities or residual solvent are present, which can inhibit crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Place the flask on a high-vacuum pump for several hours to remove any trace amounts of solvent.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (like cold hexanes or pentane). Swirl or sonicate the mixture. The impurities may dissolve in the solvent, leaving your purified product to solidify. Decant the solvent and dry the solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small crystal of the pure product, add it to the oil. This "seed crystal" will act as a template for further crystallization.[10]
-
Re-purification: If the above methods fail, it indicates significant impurity. Re-purify the oil using flash column chromatography as described in Q2.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Friedel-Crafts reaction used to synthesize 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one?
A1: A typical Friedel-Crafts acylation uses a Lewis acid like aluminum chloride (AlCl₃), which must be quenched and removed during the workup.
-
Step-by-Step General Protocol:
-
Quenching: The reaction is completed by destroying the Lewis acid catalyst.[11] Cool the reaction vessel in an ice bath and slowly and carefully pour the reaction mixture into a beaker containing crushed ice, often with concentrated HCl.[12] This hydrolyzes the aluminum chloride and breaks up the ketone-AlCl₃ complex.[13]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer. Repeat the extraction 2-3 times to maximize yield.
-
Washing: Combine the organic layers and wash sequentially with:
-
Dilute HCl (e.g., 1M) to remove any remaining basic impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
Q2: How do I select the best solvent system for purifying my ketone via flash column chromatography?
A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a system where your target compound has an Rf value of approximately 0.25-0.35, and is well-separated from all impurities.[5]
| Solvent System (by increasing polarity) | Typical Applications |
| Hexane / Ethyl Acetate | The standard, versatile system for compounds of moderate polarity.[6] Excellent for separating ketones from non-polar starting materials. |
| Hexane / Dichloromethane | Good for less polar compounds or when different selectivity from Ethyl Acetate is needed. |
| Dichloromethane / Methanol | Used for more polar compounds. Note: Use no more than 10% methanol, as it can dissolve the silica gel.[6] |
TLC Testing Protocol:
-
Dissolve a small sample of your crude material.
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane).
-
Visualize the plates (e.g., under UV light) and calculate the Rf values. Choose the system that gives the best separation and the target Rf for your product.[5]
Q3: What are the key safety precautions to take during the workup?
A3: Safety is paramount in the laboratory.
-
Quenching: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas.[13] Always perform this step slowly, in an ice bath, and inside a well-ventilated fume hood.
-
Pressure: When washing with sodium bicarbonate, carbon dioxide gas is evolved. Be sure to vent the separatory funnel frequently to release the pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvent Handling: Handle organic solvents in a fume hood to avoid inhalation of vapors. Be aware of their flammability.
Visual Workflow and Data
General Workup and Purification Workflow
Caption: Standard workflow from reaction completion to pure product.
Troubleshooting Emulsions
Caption: Decision tree for resolving extraction emulsions.
References
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Biotage. (2023, January 23). How does solvent choice impact flash column chromatography performance?. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
NileRed. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. PubChem. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. brainkart.com [brainkart.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. websites.umich.edu [websites.umich.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Introduction: The synthesis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a key building block in pharmaceutical development, is most commonly achieved via a Friedel-Crafts acylation of 3,5-difluoroanisole. While theoretically straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions that can lead to significant byproduct formation, impacting yield, purity, and downstream processability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to diagnose, mitigate, and analyze common impurities encountered during this synthesis.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific experimental observations in a question-and-answer format to guide you through common challenges.
Question 1: My post-reaction analysis (LC-MS/HPLC) shows a major impurity peak with a molecular weight of 186.15 g/mol , which is 14 Da less than my product (200.18 g/mol ). What is this byproduct and why did it form?
Answer: This mass difference (-14 Da) is a classic indicator of demethylation. The observed byproduct is almost certainly 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one [1].
-
Causality (The "Why"): The root cause is the Lewis acid catalyst, typically aluminum chloride (AlCl₃), used in the Friedel-Crafts acylation. While its primary role is to activate the acylating agent, AlCl₃ is also a potent demethylating agent for activated aromatic ethers like anisole derivatives.[2] The lone pair of electrons on the methoxy group's oxygen atom can coordinate with the Lewis acid, facilitating the cleavage of the methyl group, particularly at elevated temperatures or with prolonged reaction times.
-
Immediate Actions:
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition (C₉H₈F₂O₂). The phenolic byproduct will also exhibit a significantly different retention time on reverse-phase HPLC (typically eluting earlier if the mobile phase is not highly acidic) and distinct aromatic shifts in ¹H NMR spectroscopy.
-
Mitigation Strategy: Refer to the "How can I prevent demethylation?" FAQ in the next section for detailed preventative measures.
-
Question 2: The conversion of my starting material, 3,5-difluoroanisole, is very low, and my yield is poor. What are the most likely reasons for this?
Answer: Low conversion in a Friedel-Crafts acylation typically points to issues with the catalyst or reaction conditions. The most frequent culprits are:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3][4] Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all glassware is flame-dried, solvents are anhydrous, and a fresh, free-flowing bottle of AlCl₃ is used.
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation is often not a truly catalytic process. The ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it.[5][6] This requires the use of at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid relative to the acylating agent or starting arene. Using only a "catalytic" amount will result in the reaction stopping once the product formed has complexed with all available Lewis acid.
-
Sub-optimal Temperature: While higher temperatures can promote demethylation, a temperature that is too low may not be sufficient to overcome the reaction's activation energy, leading to sluggish or incomplete conversion.[3] The reaction should be started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated as needed, depending on the substrate's reactivity.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs)
Question 1: Besides demethylation, are other byproducts like regioisomers or poly-acylated products a concern?
Answer: Generally, they are a minor concern for this specific substrate.
-
Regioisomers: The directing effects of the substituents on the 3,5-difluoroanisole ring are highly synergistic. The methoxy group is a strong ortho-, para-director, and the two fluorine atoms are also ortho-, para-directors. The only position that satisfies all directors is C1 (para to the methoxy group and ortho to both fluorines). Acylation at other positions is electronically disfavored and sterically hindered.
-
Poly-acylation: The acyl group introduced onto the aromatic ring is deactivating, which strongly discourages a second acylation reaction.[3][7] While not impossible with a highly activated starting material, it is significantly less probable than in Friedel-Crafts alkylation.
Question 2: How can I prevent the formation of the demethylated byproduct, 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one?
Answer: Preventing demethylation hinges on controlling the reactivity of the Lewis acid and the overall reaction conditions.
-
Use Milder Lewis Acids: While AlCl₃ is common, it is very harsh. Consider alternatives like zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which are less prone to causing demethylation.[2]
-
Strict Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. Start the reaction at 0 °C and only warm if necessary. Avoid high temperatures and prolonged heating.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction promptly to prevent the product from being exposed to the Lewis acid for an extended period.
Question 3: What is the mechanistic role of the Lewis acid in this synthesis?
Answer: The Lewis acid plays a critical dual role, which is key to understanding the reaction's requirements.
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CH₂C=O⁺). This acylium ion is the potent electrophile that attacks the electron-rich aromatic ring.
-
Complexation with the Product: After the reaction, the ketone product formed is a Lewis base. It readily forms a stable complex with the Lewis acid.[5][6] This complex deactivates the product towards further acylation but also means the Lewis acid is not regenerated, necessitating its use in stoichiometric amounts.[7] The complex is broken during the aqueous workup (quenching) step to release the final ketone product.
Reaction Pathway and Byproduct Formation Mechanism
Caption: The synthetic route to the target molecule and the competing demethylation side reaction.
Analytical & Purification Protocols
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Name | Molecular Formula | Molecular Weight (Da) | Mass Spec Signature (M+H)⁺ | Expected HPLC/TLC Behavior |
| 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C₉H₈F₂O₂ | 186.15 | 187.0561 | More polar; shorter retention time on RP-HPLC; lower Rf on silica TLC. |
| Unreacted 3,5-Difluoroanisole | C₇H₆F₂O | 144.12 | 145.0456 | Less polar; longer retention time on RP-HPLC; higher Rf on silica TLC. |
Protocol 3.1: General Method for HPLC-UV/MS Analysis
This protocol provides a starting point for analyzing the reaction mixture to identify the product and byproducts.
-
Sample Preparation: Carefully quench a small aliquot of the reaction mixture in ice-cold dilute HCl. Extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5] Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to an appropriate concentration (~1 mg/mL) with acetonitrile or methanol.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. Mass Spectrometry in positive electrospray ionization (ESI+) mode, scanning a relevant mass range (e.g., m/z 100-500).
Protocol 3.2: Purification by Flash Column Chromatography
This method is effective for separating the desired product from the more polar demethylated byproduct.
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel and load it dry onto the column.
-
Elution System: Use a gradient elution system of ethyl acetate in hexanes (or heptane).
-
Gradient: Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., to 15-25% ethyl acetate) to elute the desired product, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. The more polar byproduct, 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one, will elute at a higher ethyl acetate concentration.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a similar solvent system and visualize under UV light.
References
-
Friedel-Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Analytical Method Summaries. (2022). Eurofins. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). ACG Publications. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]
-
Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.). Retrieved from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
1-Propanone, 1-(4-methoxyphenyl)-. (2018). SIELC Technologies. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules. Retrieved from [Link]
Sources
- 1. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
Welcome to the dedicated technical support center for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound. My goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction to the Stability Profile
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a propiophenone derivative with a difluorinated methoxy-substituted phenyl ring. The stability of this molecule is influenced by its key functional groups: the ketone, the methoxy group, and the electron-withdrawing difluorinated aromatic ring. Understanding the interplay of these groups is crucial for predicting and mitigating potential degradation.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one?
The main stability concerns stem from the reactivity of the ketone and methoxy functional groups. Potential degradation pathways include:
-
Acid-catalyzed cleavage of the methoxy group: The ether linkage of the methoxy group is susceptible to cleavage under strong acidic conditions.[1][2][3][4]
-
Photodegradation: The ketone functional group can absorb UV light, leading to photochemical reactions and degradation of the molecule.[5][6][7][8]
-
Reactivity with strong bases and nucleophiles: The carbonyl carbon of the ketone is electrophilic and can be attacked by strong bases or nucleophiles.
-
Oxidation and reduction: The ketone group can be susceptible to oxidation or reduction under certain experimental conditions.
The difluoro substitution on the phenyl ring generally enhances metabolic stability by blocking potential sites of oxidation.[9][10][11][12]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one should be stored in a cool, dry, and dark place.[13] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Light | Protected from light (Amber vial) | Prevents photodegradation of the ketone functional group.[5][6][7][8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture-mediated degradation. |
| Container | Tightly sealed, non-reactive material | Prevents contamination and reaction with container materials. |
Q3: Is this compound compatible with all common laboratory solvents?
The compound is generally soluble in common organic solvents. However, care should be taken with acidic or basic solvents, especially during prolonged storage or heating. For analytical purposes, such as HPLC, it is crucial to use high-purity, fresh solvents to avoid introducing impurities that could catalyze degradation.
Troubleshooting Guides
Issue 1: I am observing a new, more polar peak in my HPLC analysis when using an acidic mobile phase.
Possible Cause: Acid-catalyzed cleavage of the methoxy group.
Causality: The methoxy group (-OCH3) on the phenyl ring is an ether linkage. Under strong acidic conditions, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack (e.g., by water in the mobile phase) on the methyl group can cleave the ether bond, resulting in the formation of a hydroxyl group (-OH) on the phenyl ring and methanol.[1][2][3][4] The resulting phenolic compound is more polar and will thus have a shorter retention time in reverse-phase HPLC.
Troubleshooting Protocol:
-
pH Adjustment: If possible, increase the pH of your mobile phase to a less acidic or neutral range.
-
Solvent Selection: If the application allows, switch to a non-acidic mobile phase.
-
Temperature Control: Run the HPLC analysis at a lower temperature to reduce the rate of the acid-catalyzed hydrolysis.
-
Fresh Sample Preparation: Prepare your sample in a neutral solvent immediately before analysis to minimize its exposure to acidic conditions.
Issue 2: The concentration of my stock solution appears to decrease over time, even when stored in the dark.
Possible Cause: Reaction with residual impurities in the solvent or on the container surface.
Causality: While stable under optimal conditions, trace amounts of acids, bases, or metal ions in the solvent or on the glassware can catalyze slow degradation. The ketone's carbonyl group is susceptible to nucleophilic attack, and the alpha-protons can be involved in base-catalyzed reactions.
Troubleshooting Protocol:
-
High-Purity Solvents: Always use high-purity, HPLC-grade, or anhydrous solvents for preparing stock solutions.
-
Glassware Preparation: Ensure all glassware is scrupulously clean. Consider silanizing glassware to minimize surface-catalyzed reactions.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Small Aliquots: Prepare smaller aliquots of your stock solution to minimize the number of times the main stock is opened and exposed to the atmosphere.
Issue 3: I observe multiple degradation products after exposing my sample to UV light during detection or in a photostability study.
Possible Cause: Photodegradation of the ketone functional group.
Causality: Ketones can absorb UV radiation, promoting an electron to a higher energy state. This excited state can then undergo various photochemical reactions, such as Norrish Type I or Type II reactions, leading to bond cleavage and the formation of multiple degradation products.[5][6][7][8]
Experimental Protocol for Minimizing Photodegradation:
-
Light Protection: Handle the compound and its solutions in a laboratory with minimal UV light exposure. Use amber glassware or wrap containers in aluminum foil.
-
Detector Wavelength: In analytical methods like HPLC-UV, select a detection wavelength where the compound has sufficient absorbance but photodegradation is minimized. If possible, use a detector with a lower intensity lamp.
-
Photodiode Array (PDA) Detector: If using a PDA detector, be aware that the sample is exposed to a broad spectrum of UV light, which can induce degradation. Minimize the exposure time in the flow cell if possible.
Hypothetical Photodegradation Pathway
Caption: Potential photodegradation pathways of the ketone functional group.
Visualized Workflow: Stability Testing
Caption: Experimental workflow for forced degradation studies.
References
-
APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. Retrieved from [Link]
-
Worch, J., Brandolese, A., Perrot, A., Ehlert, C., Mollart, C., Woolley, J., Stubbs, C., Arno, M., Alraddadi, M., Male, L., Rosenberg, C., Grainger, R., Goldup, S., Stavros, V., Gryn'ova, G., & Dove, A. (2025, June 13). Selective photodegradation of ketone-based polymers. ChemRxiv. Retrieved from [Link]
-
Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. (n.d.). Retrieved from [Link]
-
Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812–814. Retrieved from [Link]
-
monoscope. (2023, September 23). Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
Lin, Y.-C., Lin, Y.-C., Chen, Y.-J., & Chen, Y.-J. (2025, August 6). Photocatalytic degradation of Michler's Ethyl Ketone in titanium dioxide dispersions under UV irradiation. ResearchGate. Retrieved from [Link]
-
Allen. (n.d.). Cleavage of anisole with HI at 373K gives phenol and CH_(3)I. Retrieved from [Link]
-
O'Hagan, D. (n.d.). Full article: The role of fluorine in medicinal chemistry. Taylor & Francis. Retrieved from [Link]
-
500apps. (n.d.). Top 9 Tips for Troubleshooting Rest API Issues. Retrieved from [Link]
-
DreamFactory. (2023, October 3). Most Common API Issues & How to Fix Them. Retrieved from [Link]
-
Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Retrieved from [Link]
-
August. (2024, November 12). Troubleshooting Common API Errors and How to Fix Them. Medium. Retrieved from [Link]
-
Wilson, C. A. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]
-
Moss, S. M., & El-Salfiti, M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(13), 11099. Retrieved from [Link]
-
West, C. W., Wu, R., & Clubb, S. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(15), 2959–2967. Retrieved from [Link]
-
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
Clostridium methoxybenzovorans. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Davis, W. (1940). The Photolysis of Saturated Aldehydes and Ketones. Journal of the American Chemical Society, 62(9), 2633–2633. Retrieved from [Link]
-
Fogel, S., Lancione, R. L., & Sewall, A. E. (1982). Enhanced biodegradation of methoxychlor in soil under sequential environmental conditions. Applied and Environmental Microbiology, 44(1), 113–120. Retrieved from [Link]
-
Skladnev, D. A. (n.d.). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Santos, A. J. (2013, May 9). (PDF) Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. ResearchGate. Retrieved from [Link]
-
Tarbell, D. S. (1943). THE CLEAVAGE OF ETHERS. Chemical Reviews, 32(1), 115–115. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers (video). Retrieved from [Link]
-
Al-Zoubi, R. M. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Doc Snipes. (2016, April 6). Aromatic Reactions - Electron Withdrawing Groups, Deactivators, and Meta Directors. YouTube. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. Retrieved from [Link]
Sources
- 1. Statement-1: Cleavage of anisole with HI at 373K gives phenol and `CH_(3)I`. Statement-2: due to resonance `O-C_(6)H_(5)` bond is stronger than `O-CH_(3)` bond. [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. science.ntcu.edu.tw [science.ntcu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A Guide to the NMR Spectral Interpretation of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For a molecule like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, with its distinct aromatic and aliphatic regions, NMR is crucial for confirming its synthesis and purity. The presence of fluorine atoms introduces additional complexity and informational depth to the spectrum, particularly through spin-spin coupling with neighboring protons and carbons. This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a rationale for the chemical shifts and coupling patterns, and compare these predictions with experimental data from analogous compounds to provide a comprehensive understanding.
Predicted ¹H NMR Spectral Analysis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
The ¹H NMR spectrum is predicted to exhibit three distinct signals corresponding to the aromatic protons, the methylene protons of the propyl chain, and the terminal methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms, and the electron-donating effect of the methoxy group.
Table 1: Predicted ¹H NMR Data for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
| Protons (Numbering) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| H-2', H-6' | 7.5 - 7.7 | Doublet of triplets (dt) or Triplet (t) | 2H | ⁴J(H-F) ≈ 2-3 Hz, ⁵J(H-H) ≈ 1-2 Hz |
| H-2 | 2.9 - 3.1 | Quartet (q) | 2H | ³J(H-H) = 7.2 Hz |
| H-3 | 1.1 - 1.3 | Triplet (t) | 3H | ³J(H-H) = 7.2 Hz |
| OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | N/A |
Detailed Interpretation of ¹H NMR Signals:
-
Aromatic Protons (H-2', H-6'): These two chemically equivalent protons are expected to appear in the downfield region of the spectrum (δ 7.5 - 7.7 ppm). Their chemical shift is influenced by the deshielding effect of the adjacent carbonyl group and the fluorine atoms. The multiplicity is predicted to be a triplet, arising from coupling to the two neighboring fluorine atoms (³J H-F).
-
Methylene Protons (H-2): The methylene protons adjacent to the carbonyl group are deshielded and are predicted to appear as a quartet around δ 2.9 - 3.1 ppm. The quartet multiplicity arises from coupling to the three equivalent protons of the adjacent methyl group (³J H-H ≈ 7.2 Hz).
-
Methyl Protons (H-3): The terminal methyl protons are in a typical aliphatic environment and are expected to appear as a triplet around δ 1.1 - 1.3 ppm. The triplet multiplicity is due to coupling with the two protons of the adjacent methylene group (³J H-H ≈ 7.2 Hz).
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet in the region of δ 3.9 - 4.1 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of fluorine will result in splitting of the signals for the carbons to which they are attached and, to a lesser extent, for the carbons that are two or three bonds away.
Table 2: Predicted ¹³C NMR Data for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
| Carbon (Numbering) | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C=O (C-1) | 195 - 198 | Singlet (s) |
| C-1' | 133 - 136 | Triplet (t) |
| C-2', C-6' | 112 - 115 | Doublet (d) |
| C-3', C-5' | 158 - 161 | Doublet of doublets (dd) |
| C-4' | 140 - 143 | Triplet (t) |
| OCH₃ | 60 - 63 | Singlet (s) |
| CH₂ (C-2) | 30 - 33 | Singlet (s) |
| CH₃ (C-3) | 8 - 11 | Singlet (s) |
Detailed Interpretation of ¹³C NMR Signals:
-
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded carbon and is expected to appear as a singlet in the δ 195 - 198 ppm region.
-
Aromatic Carbons:
-
C-1': The carbon directly attached to the carbonyl group will be a triplet due to coupling with the two ortho fluorine atoms.
-
C-2' and C-6': These carbons, ortho to the carbonyl group, will appear as doublets due to coupling with the adjacent fluorine atom.
-
C-3' and C-5': These carbons are directly bonded to fluorine and will therefore show a large C-F coupling constant, appearing as a doublet of doublets.
-
C-4': The carbon bearing the methoxy group will appear as a triplet due to coupling with the two ortho fluorine atoms.
-
-
Aliphatic Carbons:
-
CH₂ (C-2): The methylene carbon will appear as a singlet in the δ 30 - 33 ppm range.
-
CH₃ (C-3): The methyl carbon will appear as a singlet in the upfield region, around δ 8 - 11 ppm.
-
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group will be a singlet in the δ 60 - 63 ppm region.
Comparative Analysis with Structural Analogs
To substantiate the predicted NMR data, a comparison with experimentally determined spectra of structurally related compounds is invaluable.
4-Methoxypropiophenone
This analog lacks the fluorine atoms. Its ¹H NMR spectrum shows aromatic protons as two doublets, a quartet for the methylene protons, a triplet for the methyl protons, and a singlet for the methoxy protons. The chemical shifts are generally slightly upfield compared to our target molecule due to the absence of the electron-withdrawing fluorine atoms.
3,5-Difluoroanisole
This compound represents the aromatic portion of our target molecule. The ¹H NMR spectrum of 3,5-difluoroanisole shows a triplet for the proton at the 4-position and a doublet of doublets for the protons at the 2 and 6-positions. This confirms the expected coupling patterns in the aromatic region of our target molecule.
This comparative approach strengthens the confidence in the predicted spectral data for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for structural verification, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for its good dissolving power and minimal interference in the ¹H spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquire a standard one-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations, which is crucial for assigning quaternary carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
-
Visualizations
Molecular Structure with Atom Numbering
Caption: Molecular structure of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one with atom numbering for NMR assignment.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
References
This guide was developed by synthesizing information from established principles of NMR spectroscopy and comparative analysis of related compounds. While no direct experimental data for the title compound was publicly available, the predictive and comparative methodologies are grounded in standard practices within the scientific community. For further reading on NMR spectroscopy principles and prediction methods, the following resources are recommended:
A Comparative Guide to the Analytical Methods for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a fluorinated aromatic ketone, presents a unique analytical challenge due to its specific combination of functional groups. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
Introduction to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a small organic molecule with a molecular weight of 200.18 g/mol .[1] Its structure, featuring a difluorinated methoxy-substituted phenyl ring attached to a propanone moiety, suggests its potential as an intermediate in the synthesis of more complex pharmaceutical compounds. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and robust analytical methods are therefore essential for purity assessment, impurity profiling, and pharmacokinetic studies.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture.[4][5][6] For a molecule like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's aromatic and moderately polar nature.[7][8][9]
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a C18 column is a strategic first choice for many small molecules as it provides a versatile hydrophobic stationary phase for effective separation.[10][11] The mobile phase, a gradient of acetonitrile and water, is chosen to elute the analyte from the column. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[12] The addition of a small amount of formic acid to the mobile phase is crucial for improving peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single protonation state.[10][13] UV detection is suitable for this compound due to the presence of the aromatic ring, which will exhibit strong absorbance in the UV region.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one sample and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable.[14]
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: A well-characterized reference standard of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be achieved by constructing a calibration curve from the peak areas of the working standards.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. iltusa.com [iltusa.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. youtube.com [youtube.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Separation of Propiophenone, 2’-hydroxy-5’-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and its Non-fluorinated Analogs for Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms into a molecular scaffold is a well-established strategy to modulate a compound's physicochemical properties and metabolic stability. This guide provides an in-depth comparison of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one and its non-fluorinated counterpart, 1-(4-methoxyphenyl)propan-1-one, offering insights into their synthesis, predicted properties, and the rationale behind their divergent characteristics.
Introduction: The Impact of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic and steric properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can influence the acidity and basicity of nearby functional groups.[1] Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often rendering it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family.[2] This increased metabolic stability can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.[3]
This guide will explore these principles through a direct comparison of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one and 1-(4-methoxyphenyl)propan-1-one, providing both theoretical understanding and practical experimental protocols for their evaluation.
Comparative Synthesis: A Friedel-Crafts Approach
A common and efficient method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][5]
Below is a comparative overview of the proposed synthesis for both the difluorinated and non-fluorinated propiophenones.
Caption: Comparative Synthesis via Friedel-Crafts Acylation.
The methoxy group in anisole is an ortho-, para-directing activator, leading primarily to the para-substituted product, 1-(4-methoxyphenyl)propan-1-one, due to steric hindrance at the ortho positions.[3] In the case of 1,3-difluoro-2-methoxybenzene, the methoxy group's activating and directing influence will guide the acylation to the position para to it, yielding the desired 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one. The electron-withdrawing fluorine atoms will deactivate the ring, potentially requiring slightly harsher reaction conditions compared to the acylation of anisole.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms is expected to significantly impact the physicochemical properties of the parent molecule, most notably its lipophilicity.
| Property | 1-(4-methoxyphenyl)propan-1-one | 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 164.20 g/mol [6] | 200.18 g/mol |
| LogP (Experimental) | 2.19[7] | Not Experimentally Determined (Predicted > 2.19) |
| Predicted Effect of Fluorination | - | Increased lipophilicity due to the hydrophobic nature of the C-F bonds.[8] |
Experimental Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
The octanol-water partition coefficient (LogP) is a crucial parameter in drug discovery, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Workflow for Shake-Flask LogP Determination.
Metabolic Stability: A Predictive Comparison
One of the primary reasons for introducing fluorine into drug candidates is to enhance metabolic stability.[2] The non-fluorinated analog, 1-(4-methoxyphenyl)propan-1-one, presents several potential sites for metabolic attack, particularly O-demethylation of the methoxy group and oxidation of the aromatic ring.
The difluorinated analog is predicted to have significantly greater metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP450 enzymes.
| Compound | Predicted Metabolic Stability | Rationale |
| 1-(4-methoxyphenyl)propan-1-one | Lower | Susceptible to O-demethylation and aromatic oxidation. |
| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | Higher | C-F bonds are resistant to cleavage; the aromatic ring is deactivated towards oxidation.[2][3] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in the early stages of drug discovery.[9]
Caption: Workflow for In Vitro Microsomal Stability Assay.
Potential Biological Activity and Applications
While no direct comparative biological data for these two specific compounds is readily available, the propiophenone scaffold is present in various biologically active molecules. For instance, some propiophenone derivatives have been investigated for their potential as antifungal and herbicidal agents. The introduction of fluorine can also influence binding affinity to biological targets.[2] The difluorinated analog, with its altered electronic properties and increased metabolic stability, could serve as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic profiles.
Conclusion
The comparison between 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one and its non-fluorinated analog, 1-(4-methoxyphenyl)propan-1-one, highlights the profound impact of strategic fluorination in medicinal chemistry. The difluorinated compound is predicted to exhibit increased lipophilicity and significantly enhanced metabolic stability. These predictable improvements underscore the rationale for incorporating fluorine into drug candidates to overcome pharmacokinetic challenges. The provided experimental protocols offer a clear framework for the empirical validation of these predictions, enabling researchers to make data-driven decisions in the optimization of lead compounds.
References
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Mo K. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Mo K. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 1-(4-Methoxyphenyl)-2-propanone (HMDB0032891). Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-methoxyphenyl)- (CAS 121-97-1). Retrieved from [Link]
-
Ren, J., Li, J., Wang, Y., & Shen, J. (n.d.). The in vitro metabolic stability study of the selected compounds [Table]. ResearchGate. Retrieved from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]
-
Hallale, P. D., & Rode, C. V. (2025, August 6). Friedel-Crafts acylation of anisole with propionic anhydride over mesoporous superacid catalyst UDCaT-5. ResearchGate. Retrieved from [Link]
-
Brindisi, M., Senger, J., Cavella, C., Granchi, C., Rizzolio, F., Minutolo, F., & Zwergel, C. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Retrieved from [Link]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646. [Link]
-
NIST. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]
-
MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Retrieved from [Link]
-
S, S. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]
-
Deventer, M. H., Meyer, G. M., & Maurer, H. H. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Metabolomics, 11(6), 1547–1558. [Link]
-
Taylor, M. S., & Tokunaga, N. (2016). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 18(15), 3842–3845. [Link]
-
Pelc, R., & Wsól, V. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide. Retrieved from [Link]
-
Kadi, A. A., Abdelhameed, A. S., Darwish, H. W., & Attwa, M. W. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1242345. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]
-
Smith, A. M., & Paquin, J. F. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(15), 3842–3845. [Link]
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
Bojko, B., & Wainer, I. W. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 57-65. Retrieved from [Link]
- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
-
PubChem. (n.d.). 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link]
-
James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]
- 7. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]
- 8. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Biological Activity of Fluorinated Phenylpropanone Isomers
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] This guide provides an in-depth comparison of the biological activities of fluorinated phenylpropanone isomers, a class of compounds also broadly known as chalcones, which are recognized for their wide-ranging therapeutic potential.[2][3]
We will explore the nuances of how the positional isomerism of fluorine on the phenyl ring dictates the antimicrobial, antifungal, and anticancer properties of these compounds. This analysis is grounded in experimental data, detailed protocols, and an exploration of the underlying molecular mechanisms.
The Influence of Fluorine Substitution on Antimicrobial and Antifungal Activity
The introduction of fluorine into the phenylpropanone scaffold has been shown to significantly enhance antimicrobial and antifungal potency.[4][5] The position of the fluorine atom, however, is a critical determinant of this activity.
Comparative Antimicrobial Efficacy
Studies have demonstrated that the placement of fluorine at different positions on the phenyl ring results in varied activity against both Gram-positive and Gram-negative bacteria. For instance, certain fluorinated chalcones have shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously drug-resistant pathogen.[3]
While a direct, comprehensive comparison of all positional isomers in a single study is not always available, we can synthesize findings from various reports. For example, in a study of fluorinated chalcones, compounds with a 4'-fluoro substitution on one of the aryl rings exhibited significant antibacterial activity.[3] Another study highlighted that trifluoromethyl and trifluoromethoxy substituted chalcones were effective, with the trifluoromethoxy group generally conferring greater potency.[4]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Fluorinated Phenylpropanone Derivatives against Pathogenic Bacteria
| Compound/Isomer | Target Organism | MIC (µg/mL) | Reference |
| 4'-Fluoro-4-hydroxychalcone derivative | MRSA | 25-50 | [3] |
| 3-(3′,5′-bis[trifluoromethyl]phenyl) derivative | P. aeruginosa | 50 | [3] |
| Trifluoromethyl substituted chalcone (A3) | S. aureus | Not specified, but potent | [4] |
| Trifluoromethoxy substituted chalcone (B3) | S. aureus | Not specified, but more potent than A3 | [4] |
| 2-Fluoro-substituted chalcone | S. aureus | 15.6 | |
| 3-Trifluoromethyl-substituted chalcone | S. aureus | 7.81 |
Comparative Antifungal Activity
Fluorinated phenylpropanones have also demonstrated significant potential as antifungal agents. The structure-activity relationship is similarly influenced by the substitution pattern. For instance, in a series of fluoro-substituted chalcones, certain isomers displayed potent activity against Candida species, with MIC values comparable to the standard drug fluconazole.[5] Another study found that trifluoromethyl-substituted chalcones exhibited high activity against C. parapsilosis.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Fluorinated Phenylpropanone Derivatives against Fungal Pathogens
| Compound/Isomer | Target Organism | MIC (µg/mL) | Reference |
| Monofluoro-substituted chalcone (Compound 3) | C. albicans | 15.62 | [6] |
| Difluoro-substituted chalcone (Compound 21) | C. parapsilosis | 31.25 | [6] |
| Trifluoromethyl-substituted chalcone (Compound 13) | C. parapsilosis | 15.6 |
Anticancer Activity: A Tale of Positional Isomerism
The anticancer properties of fluorinated phenylpropanones are a significant area of research, with many derivatives showing potent cytotoxicity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.[8][9]
Cytotoxicity and Structure-Activity Relationship
The position of the fluorine atom on the phenyl ring can dramatically affect the anticancer potency. For example, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives (which contain a phenylpropanone-like core) found that introducing a fluorine atom at the 2 or 3 position of the 7-phenyl ring resulted in potent cytotoxicity against both leukemic and solid tumor cell lines.[10]
Table 3: Comparative Cytotoxicity (IC50) of Fluorinated Phenylpropanone Derivatives against Cancer Cell Lines
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Fluoro-7-phenyl-pyrroloquinolinone (Compound 12) | Various | low micromolar to sub-nanomolar | [10] |
| 3-Fluoro-7-phenyl-pyrroloquinolinone (Compound 13) | Various | low micromolar to sub-nanomolar | [10] |
| α-Fluorinated chalcone (Compound 4c) | MGC-803 (Gastric) | 0.036 | [9] |
Induction of Apoptosis: Signaling Pathways
Fluorinated phenylpropanones often exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events.[7] Studies have shown that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][11]
Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, the release of cytochrome c from the mitochondria, and the activation of caspases, which are the executioners of apoptosis.[8][11] For instance, one α-fluorinated chalcone was shown to induce apoptosis in MGC-803 cells by up-regulating cleaved Caspase-3, -7, and -9, and causing the cleavage of PARP, a marker of nuclear fragmentation.[9]
Caption: Generalized signaling pathway for apoptosis induced by fluorinated phenylpropanones.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the key experimental methodologies for assessing the biological activity of fluorinated phenylpropanone isomers.
Synthesis of Fluorinated Phenylpropanones (Chalcones)
The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones.[4]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 1.31 mmol) of the appropriate fluorinated acetophenone and a substituted benzaldehyde in a suitable solvent such as ethanol (e.g., 5 mL).
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide (NaOH) (e.g., 1.97 mmol), to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent.
Caption: A simplified workflow for the synthesis of fluorinated phenylpropanones.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the fluorinated phenylpropanone compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5][12][13][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated phenylpropanone derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control and a known cytotoxic agent).[5]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 100 µL), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12]
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological activities of fluorinated phenylpropanone isomers, highlighting the critical role of fluorine's positional isomerism in determining their antimicrobial, antifungal, and anticancer efficacy. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development.
The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the therapeutic potential of these compounds. Further research focusing on a systematic comparison of a wider range of positional isomers and the elucidation of their precise mechanisms of action will be instrumental in advancing these promising molecules towards clinical applications. The ability to fine-tune biological activity through subtle structural modifications makes fluorinated phenylpropanones a compelling scaffold for the development of next-generation therapeutics.
References
-
MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Retrieved from [Link]
-
MDPI. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]
-
Springer. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Retrieved from [Link]
-
Florida Gulf Coast University. (2016). Direct Synthesis and Antimicrobial Evaluation of Structurally Complex Chalcones. Retrieved from [Link]
-
National Institutes of Health. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]
-
National Institutes of Health. (2021). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Retrieved from [Link]
-
ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health. (2017). Design of potent fluoro-substituted chalcones as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME FLUORINATED ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Impacts of Fluorination. Retrieved from [Link]
-
PubMed. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]
-
ResearchGate. (2025). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Retrieved from [Link]
-
National Institutes of Health. (2018). Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchhub.com [researchhub.com]
A Senior Application Scientist's Guide to the Structural Validation of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, experience-driven approach to the structural validation of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and its derivatives, a class of compounds with potential significance as pharmaceutical intermediates.
Foundational Analysis: Molecular Weight and Elemental Composition
Before delving into the intricacies of atomic arrangement, the first and most fundamental questions are: "What is the molecule's mass?" and "What is its elemental formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
The Causality Behind the Choice: Unlike nominal mass spectrometry, which provides the integer mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision is critical because it allows for the determination of a unique elemental formula. For 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (Molecular Formula: C₁₀H₁₀F₂O₂), the expected exact mass is 200.0649 g/mol .[1] Observing a mass value within a very narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the proposed elemental composition.
Electron Ionization (EI) is a common technique for volatile compounds, often revealing characteristic fragmentation patterns. For ketones, a primary fragmentation pathway is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.[2] This can result in the loss of the ethyl group or the cleavage of the bond between the carbonyl and the aromatic ring. Analyzing these fragments provides initial clues about the structural components.
Table 1: Expected HRMS and Key Fragmentation Data
| Analysis Type | Expected Result for C₁₀H₁₀F₂O₂ | Rationale & Insights |
| HRMS (M⁺) | m/z = 200.0649 | Confirms the elemental formula against theoretical calculations.[1] |
| Alpha-Cleavage | m/z = 171.0251 | Loss of the ethyl radical (•CH₂CH₃). The resulting acylium ion is resonance-stabilized.[2] |
| Alpha-Cleavage | m/z = 29.0235 | Formation of the ethyl cation (less common). |
| Aromatic Fragment | m/z = 143.0146 | Cleavage yielding the 3,5-difluoro-4-methoxyphenyl fragment. |
The Core of Structure Elucidation: A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with 2D correlation experiments, is essential for unambiguous assignment. The presence of fluorine adds a layer of complexity and diagnostic power due to spin-spin coupling between fluorine, carbon, and hydrogen nuclei.[4]
Workflow for NMR-based Structural Validation
Caption: A logical workflow for NMR-based structure elucidation.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum provides the first detailed look at the molecule's proton environments. For 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, we expect to see three distinct signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Group: A characteristic triplet (from the -CH₃) and quartet (from the -CH₂), integrating to 3 and 2 protons, respectively. The quartet will be further downfield (around 2.9-3.1 ppm) due to the deshielding effect of the adjacent carbonyl group.[5]
-
Aromatic Protons: The two protons on the difluoromethoxy-phenyl ring are chemically equivalent and will appear as a single signal. Due to coupling with the two adjacent fluorine atoms, this signal will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants, appearing as a triplet).
-
Methoxy Group: A sharp singlet integrating to 3 protons, typically in the 3.8-4.0 ppm region.
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is exceptionally valuable for fluorinated compounds due to its 100% natural abundance and high sensitivity.[6][7] The large chemical shift range provides excellent signal dispersion.[8] For this molecule, the two fluorine atoms are equivalent, so a single signal is expected. This unequivocally confirms the presence of fluorine in a symmetrical environment. The chemical shift will be characteristic of a fluoroanisole derivative.[7]
¹³C NMR: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. A key feature will be the significant downfield shift of the carbonyl carbon (typically >190 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), which is a definitive diagnostic tool. Carbons two or three bonds away will show smaller, but still observable, couplings (²JCF, ³JCF).
2D NMR: Assembling the Puzzle
While 1D NMR provides a list of parts, 2D NMR shows how they connect.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between the triplet and quartet of the ethyl group would confirm their connectivity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the CH, CH₂, and CH₃ carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the final structure. It shows correlations between protons and carbons that are two or three bonds away.
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
Table 2: Summary of Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (δ, mult., J) | ¹³C NMR (δ, JCF) | Key HMBC Correlations |
| -CH₂CH₃ | ~1.2 ppm (t, J ≈ 7.5 Hz, 3H) | ~8 ppm | H(-CH₃) → C(-CH₂) |
| -CH₂CH₃ | ~3.0 ppm (q, J ≈ 7.5 Hz, 2H) | ~35 ppm | H(-CH₂) → C(C=O), C(ipso-aromatic) |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~62 ppm | H(-OCH₃) → C(ipso-OCH₃) |
| Ar-H | ~7.5 ppm (t, JHF ≈ 8 Hz, 2H) | ~112 ppm (d, ²JCF ≈ 15 Hz) | H(Ar) → C(C=O), C(ortho-F) |
| C=O | - | ~195 ppm (t, ³JCF ≈ 4 Hz) | - |
| C-F | - | ~158 ppm (dd, ¹JCF ≈ 250 Hz) | - |
| C-OCH₃ | - | ~145 ppm (t, ²JCF ≈ 10 Hz) | - |
| C-C=O | - | ~130 ppm (t, ³JCF ≈ 6 Hz) | - |
Orthogonal Verification and Purity Assessment
While NMR and MS provide the primary structure, it is crucial to use an orthogonal technique to confirm functional groups and assess purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The most prominent and diagnostic peak for this molecule will be the strong carbonyl (C=O) stretch of the ketone, expected around 1685-1666 cm⁻¹ for an α,β-unsaturated or aromatic ketone.[5] The presence of C-F bonds will also give rise to strong absorptions in the 1350-1000 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound.[9][10] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. For quantitative analysis, a UV detector is typically used, set to a wavelength where the analyte has strong absorbance.
A Self-Validating System: The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number and types of atoms observed in ¹³C and ¹H NMR. The functional groups identified by IR must correspond to the chemical shifts and correlations seen in NMR. Finally, the purity determined by HPLC ensures that the spectroscopic data obtained is representative of the main compound and not a mixture.[11][12]
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and set the reference (TMS to 0.00 ppm).
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. No special setup is typically needed on modern spectrometers.[8]
-
2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment to detect correlations over a range of coupling constants (typically set for ~8 Hz).
-
Data Processing: Process all spectra using appropriate software. Phase and baseline correct all spectra carefully. Pick peaks and perform integrations. Analyze the 2D spectra to build the connectivity map.
Protocol 2: HPLC Purity Assessment (Generic Method)
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[13]
-
Mobile Phase: A gradient elution is often effective for separating impurities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA/DAD detector, or select a common wavelength like 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL. Dilute as necessary to ensure the detector response is within the linear range.
-
Analysis: Inject the sample and integrate the peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
References
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of fluorinated b-ketoiminate and imino-alcoholate Pd complexes: precursors for palladium chemical. (n.d.). CORE. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Retrieved January 18, 2026, from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 18, 2026, from [Link]
-
Fujisawa, T., et al. (2023). Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. Journal of Physical Chemistry Letters, 14(41), 9304-9309. Retrieved January 18, 2026, from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved January 18, 2026, from [Link]
-
chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Aldehydes [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved January 18, 2026, from [Link]
-
Dong, M. W. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 33(10), 764-775. Retrieved January 18, 2026, from [Link]
-
Macmillan Group - Princeton University. (2011, January 19). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Retrieved January 18, 2026, from [Link]
-
Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
International Journal of Applied Pharmaceutics. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 18, 2026, from [Link]
-
Leis, H. J., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 882-888. Retrieved January 18, 2026, from [Link]
-
Oblazny, M., & Hamaker, C. G. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 15(8), 673. Retrieved January 18, 2026, from [Link]
-
Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2022, March 30). 19 F-centred NMR analysis of mono-fluorinated compounds. Retrieved January 18, 2026, from [Link]
-
Kumar, P., et al. (2021). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Serin, S. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Indian Journal of Chemistry, 63(11). Retrieved January 18, 2026, from [Link]
-
chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 65(5), 553-559. Retrieved January 18, 2026, from [Link]
-
Dong, J., et al. (2015). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Organic Letters, 17(24), 6010–6013. Retrieved January 18, 2026, from [Link]
-
Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved January 18, 2026, from [Link]
-
TMP Chem. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 5). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved January 18, 2026, from [Link]
-
American Chemical Society. (2011, January 19). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Retrieved January 18, 2026, from [Link]
-
Almeida, M. E. L., et al. (1999). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Journal of the Brazilian Chemical Society, 10(5), 347-352. Retrieved January 18, 2026, from [Link]
Sources
- 1. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jchps.com [jchps.com]
- 4. jeolusa.com [jeolusa.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]
A Comparative Guide to LC-MS Analysis of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Reaction Mixtures
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated aromatic ketones serve as pivotal structural motifs and versatile synthetic intermediates. Among these, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a key building block, is instrumental in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs).[1] Its synthesis is commonly achieved via a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an aromatic ring reacts with an acyl halide or anhydride using a strong Lewis acid catalyst.[2][3]
While elegant in principle, the Friedel-Crafts acylation of a substituted aromatic ring like 1,3-difluoro-2-methoxybenzene is seldom a perfectly clean transformation. The reaction can yield a mixture of the desired product, unreacted starting materials, and various process-related impurities, including positional isomers and over-acylated species.[4] Consequently, robust analytical methodologies are not just beneficial but essential for reaction monitoring, yield optimization, and ensuring the purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[5][6] This guide provides an in-depth comparison of two distinct LC-MS methodologies for the analysis of a typical 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one reaction mixture. We will explore the rationale behind chromatographic and spectrometric choices, compare a rapid screening method with a high-resolution approach, and provide detailed protocols to empower researchers in the field.
The Analytical Challenge: A Hypothetical Reaction Mixture
To effectively compare analytical methods, we must first define the components we expect to encounter in a typical reaction mixture following the Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene with propionyl chloride.
-
Target Product: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
-
Starting Material: 1,3-difluoro-2-methoxybenzene (often used in excess)
-
Isomeric Impurity: 1-(2,4-Difluoro-5-methoxyphenyl)propan-1-one (potential regioisomer)
-
Side-Product: Di-acylated species (resulting from a second acylation on the activated ring)
-
Hydrolysis Product: Propionic acid (from reaction of propionyl chloride with trace moisture)
The primary analytical goal is to develop a method that can separate and identify these structurally similar compounds, providing clear, quantifiable data.
Foundational Principles of Method Development
The choice of an analytical method is always a balance between resolution, speed, and sensitivity. For the compounds in our hypothetical mixture, which are moderately polar and aromatic, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.[7][8] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, causing more hydrophobic compounds to be retained longer.[8]
-
Column Chemistry: A C18 (octadecylsilane) bonded silica column is the workhorse for this type of separation, offering excellent hydrophobic retention for the aromatic rings in our analytes.[9]
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard.[8] Acetonitrile is often preferred due to its lower viscosity and favorable UV characteristics. Adding a small amount of an acidifier, such as formic acid, serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the column and aids in the protonation of analytes for more efficient positive-ion electrospray ionization (ESI).
-
Mass Spectrometry: ESI is the ideal ionization technique for these analytes, as the ketone and methoxy functionalities can be readily protonated to form [M+H]⁺ ions in the gas phase. Subsequent fragmentation (MS/MS) of these ions provides structural confirmation. Ketones typically undergo characteristic fragmentation patterns, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.[10][11][12] The presence of fluorine can also result in the neutral loss of HF (20 Da).[13]
Method Comparison: Rapid Screening vs. High-Resolution Analysis
We will compare two distinct methods tailored for different analytical objectives: a fast, isocratic method for high-throughput screening and a comprehensive gradient method for detailed impurity profiling.
Method A: Rapid Isocratic Screening
This method is designed for speed, making it ideal for real-time reaction monitoring or rapid screening of multiple samples. The trade-off is a potential sacrifice in resolution between closely eluting compounds.
Method B: High-Resolution Gradient Analysis
This method prioritizes chromatographic resolution to achieve baseline separation of all key components, including isomeric impurities. It is the preferred approach for final product purity assessment, reference standard characterization, and impurity identification.
Experimental Protocols
Sample Preparation (for both methods)
-
Quench Reaction: Carefully quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile. This stops the reaction and precipitates the Lewis acid catalyst (e.g., AlCl₃).
-
Centrifuge: Vortex the quenched sample and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated solids.
-
Dilute: Transfer 100 µL of the supernatant to a new vial containing 900 µL of a 50:50 water:acetonitrile mixture.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Method A: LC-MS Protocol (Rapid Isocratic)
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 50 mm x 2.1 mm, 2.7 µm particle size
-
Mobile Phase: 65% Acetonitrile, 35% Water, 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Run Time: 3 minutes
-
MS System: Single Quadrupole or Triple Quadrupole/Q-TOF Mass Spectrometer
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-400
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Method B: LC-MS Protocol (High-Resolution Gradient)
-
LC System: UHPLC system
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
-
Run Time: 10 minutes
-
Gradient Program:
-
0.0 min: 30% B
-
7.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 30% B
-
10.0 min: 30% B
-
-
MS System: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap)
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-400
-
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Visualizing the Process
A clear understanding of the analytical workflow and the underlying chemical transformation is crucial for interpreting results.
Caption: General workflow for LC-MS analysis of a reaction mixture.
Caption: Simplified Friedel-Crafts acylation and potential impurity pathways.
Performance Comparison and Data Interpretation
The table below summarizes the expected performance of each method for our hypothetical reaction mixture. The key differentiator is the resolution between the target product and its structurally similar isomer.
| Compound | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) | Method A (Isocratic) | Method B (Gradient) |
| RT (min) | RT (min) | |||
| Propionic Acid | 89.05 | 71.04 (Loss of H₂O) | ~0.5 | ~0.8 |
| 1,3-difluoro-2-methoxybenzene | 145.04 | 130.02 (Loss of CH₃) | ~1.8 | ~4.5 |
| Target Product | 201.07 | 172.06 (Loss of C₂H₅) | ~2.2 | ~5.8 |
| Isomeric Impurity | 201.07 | 172.06 (Loss of C₂H₅) | ~2.2 | ~6.1 |
| Di-acylated Side-Product | 257.08 | 228.07 (Loss of C₂H₅) | ~2.6 | ~7.5 |
Analysis of Results:
-
Method A (Isocratic): As shown in the table, the target product and its isomer are expected to co-elute or be very poorly resolved. While this method can quickly confirm the presence of the product (based on its mass) and the consumption of starting material, it is unsuitable for accurate purity determination.
-
Method B (Gradient): The optimized gradient provides the necessary resolving power to separate the target product from the isomeric impurity, allowing for accurate integration and quantification of each. The longer run time is justified by the superior quality of the data, which is critical for process development and quality control. The use of high-resolution mass spectrometry further aids in confirming elemental compositions and differentiating between components with the same nominal mass.
Conclusion and Recommendations
The choice between a rapid screening method and a high-resolution analytical method is dictated by the specific scientific question at hand.
-
Method A (Rapid Isocratic Screening) is best employed for in-process control (IPC) , where the primary goal is to quickly determine if a reaction is progressing and when the starting material has been consumed. Its high throughput allows for the analysis of many time points without creating an analytical bottleneck.
-
Method B (High-Resolution Gradient Analysis) is the indispensable choice for final product analysis, impurity profiling, and method validation. Its ability to resolve closely related species, including isomers, provides the accurate and reliable data required for regulatory submissions and for ensuring the quality and safety of the API intermediate.
By strategically applying both methodologies, researchers and drug development professionals can efficiently advance their synthetic campaigns, moving from rapid initial checks to comprehensive final analysis with confidence and scientific rigor.
References
- Phenomenex (2025). Normal-phase vs. Reversed-phase Chromatography.
-
Wikipedia (n.d.). Reversed-phase chromatography. [Online] Available at: [Link]
-
SIELC Technologies (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Online] Available at: [Link]
-
Gaudêncio, S. P., & Pereira, F. (2015). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Online] Available at: [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Online] Available at: [Link]
- Herbert, N. R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Unknown Author (n.d.). The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis.
-
ResearchGate (2021). LCMS-guided detection of halogenated natural compounds. [Online] Available at: [Link]
- Unknown Author (n.d.). Fragmentation and Interpretation of Spectra.
-
Wikipedia (n.d.). Fragmentation (mass spectrometry). [Online] Available at: [Link]
-
ResearchGate (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Online] Available at: [Link]
- Benchchem (n.d.).
-
PubChem (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. [Online] Available at: [Link]
-
Dodds, J. N., et al. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. [Online] Available at: [Link]
-
Jeon, S., et al. (2023). Strategies for organic pollutants analysis: a global overview to start your LC method development. ChemRxiv. [Online] Available at: [Link]
-
LGC Group (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Online] Available at: [Link]
-
LCGC International (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Online] Available at: [Link]
-
Hogenboom, A. C., et al. (2009). Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review. Analytica Chimica Acta. [Online] Available at: [Link]
- Unknown Author (n.d.).
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Lab (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Online] Available at: [Link]
- Unknown Author (n.d.).
-
Problems in Chemistry (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Online] Available at: [Link]
-
Chu, S., & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Online] Available at: [Link]
-
Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]
-
Taylor, S. D., et al. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Online] Available at: [Link]
-
MDPI (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Online] Available at: [Link]
-
Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE.
-
Chemistry LibreTexts (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
A Senior Application Scientist's Guide to Alternatives for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one in Synthesis
Introduction: The Strategic Role of a Fluorinated Ketone Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The subject of our focus, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (CAS 71292-82-5), is a prime exemplar of a highly functionalized building block designed for this purpose.[1] Its unique electronic signature, imparted by two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a versatile precursor for a variety of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3]
The strategic placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Key benefits often include:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic "soft spots" that are otherwise susceptible to oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][5][6]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence lipophilicity, and enhance membrane permeability.[5][7][8]
-
Improved Binding Affinity: The unique electronic nature of fluorine can lead to more favorable interactions with protein targets, enhancing potency.[8]
This guide provides a comparative analysis of viable alternatives to 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, offering researchers the data and rationale needed to select the optimal reagent for their specific synthetic and therapeutic goals.
Reactivity and Mechanistic Considerations
The reactivity of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is primarily governed by two sites: the electrophilic carbonyl carbon and the acidic α-protons of the ethyl group. The aromatic substituents play a critical role in modulating this reactivity.
-
Fluorine Atoms (C3, C5): These act as strong inductive electron-withdrawing groups (-I effect). This effect deactivates the aromatic ring toward electrophilic substitution but, more importantly, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]
-
Methoxy Group (C4): This group exerts a strong electron-donating effect through resonance (+M effect) and a weaker inductive electron-withdrawing effect (-I effect). The resonance effect dominates, enriching the aromatic ring with electron density, though this is largely counteracted by the two fluorine atoms.
This electronic push-pull system makes the α-protons on the methylene group sufficiently acidic for enolate formation under basic conditions, a critical step in reactions like the Claisen-Schmidt condensation.
Comparative Analysis of Alternative Reagents
The choice of an alternative reagent is dictated by the desired modulation of reactivity, metabolic stability, and biological activity. We will compare several structural analogs based on their substitution patterns.
Caption: Structural relationships between the primary reagent and its alternatives.
Reduced Fluorination: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one
This analog represents a step-down in fluorination. Removing one fluorine atom lessens the inductive electron withdrawal.
-
Reactivity: The carbonyl group is slightly less electrophilic compared to the difluoro analog. The α-protons are marginally less acidic. This can lead to slightly slower reaction rates in base-catalyzed condensations.
-
Performance: In syntheses where the high reactivity of the difluoro compound leads to side products, this mono-fluoro alternative can offer a more controlled reaction profile. It is a valuable tool in fine-tuning electronic properties for structure-activity relationship (SAR) studies.[2]
-
Advantages: Potentially lower cost and simpler synthesis. Offers a nuanced level of metabolic stability compared to the non-fluorinated version.
-
Disadvantages: Reduced metabolic blocking at the C5 position compared to the difluoro analog.
Non-Fluorinated Analog: 1-(4-Methoxyphenyl)propan-1-one
This is the parent compound without any halogen substitution, serving as a baseline for evaluating the effects of fluorine.
-
Reactivity: The absence of electron-withdrawing halogens makes the carbonyl carbon less electrophilic. The α-protons are less acidic, requiring stronger basic conditions or longer reaction times for enolate formation.
-
Performance: In Claisen-Schmidt condensations, yields may be lower, or the reaction may require more forcing conditions compared to its fluorinated counterparts.[11]
-
Advantages: Widely available and significantly less expensive. Provides a crucial control compound in biological assays to quantify the impact of fluorination.
-
Disadvantages: The aromatic ring is susceptible to oxidative metabolism, particularly demethylation of the methoxy group or hydroxylation of the ring, leading to lower bioavailability.
Halogen Substitution: 1-(3,5-Dichloro-4-methoxyphenyl)propan-1-one
Replacing fluorine with chlorine offers a different steric and electronic profile.
-
Reactivity: Chlorine is less electronegative than fluorine but has a larger van der Waals radius. It provides a strong inductive electron-withdrawing effect, enhancing carbonyl reactivity similarly to fluorine.
-
Performance: Expected to perform well in reactions requiring an activated ketone. The larger size of chlorine may introduce steric hindrance that could influence reaction pathways or product conformation.
-
Advantages: Can serve as a bioisostere for the difluoro group, potentially offering a different binding profile with target proteins.
-
Disadvantages: The C-Cl bond is weaker than the C-F bond, making it potentially more susceptible to metabolic or chemical degradation under certain conditions. Availability may be more limited.
Para-Substituent Modification: 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Replacing the para-methoxy group with a hydroxyl group introduces a hydrogen bond donor and a site for further functionalization.
-
Reactivity: The hydroxyl group is strongly electron-donating via resonance. However, its acidity means it will be deprotonated under basic conditions (e.g., in a Claisen-Schmidt reaction), forming a phenoxide. This phenoxide is an extremely powerful electron-donating group, which will decrease the acidity of the α-protons and reduce the electrophilicity of the carbonyl, potentially inhibiting the reaction unless the hydroxyl group is protected.
-
Performance: Use in base-catalyzed reactions requires protection of the phenolic hydroxyl (e.g., as a silyl ether or benzyl ether) to prevent interference.
-
Advantages: The hydroxyl group provides a handle for conjugation, prodrug strategies, or forming critical hydrogen bonds with a biological target.[12]
-
Disadvantages: Requires additional protection/deprotection steps, adding complexity and cost to the synthesis.
Data Summary Table
| Reagent | Key Structural Feature | Relative Carbonyl Electrophilicity | α-Proton Acidity | Metabolic Stability | Key Application Insight |
| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | 3,5-Difluoro | Very High | High | Very High | Maximizes metabolic stability and reactivity; ideal for challenging condensations. |
| 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 3-Fluoro | High | Moderate-High | High | Balances reactivity and stability; useful for SAR studies.[2] |
| 1-(4-Methoxyphenyl)propan-1-one | No Halogen | Moderate | Moderate | Low | Baseline, non-fluorinated control; cost-effective but metabolically vulnerable. |
| 1-(3,5-Dichloro-4-methoxyphenyl)propan-1-one | 3,5-Dichloro | Very High | High | High | Alternative bioisostere to the difluoro analog with different steric properties. |
| 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | 4-Hydroxyl | Low (as phenoxide) | Low (as phenoxide) | High | Introduces H-bond donor capability; requires protection in base-catalyzed reactions.[12] |
Experimental Protocols: A Case Study in Chalcone Synthesis
The Claisen-Schmidt condensation is a fundamental C-C bond-forming reaction where these ketones are frequently employed to produce chalcones—versatile intermediates for synthesizing flavonoids, pyrazolines, and other heterocyclic compounds.[13][14]
Caption: Decision workflow for selecting the appropriate propiophenone reagent.
Protocol 1: Synthesis of (E)-1-(3,5-difluoro-4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
This protocol demonstrates the use of the primary, highly activated ketone.
Causality: The high electrophilicity of the difluorinated ketone allows the reaction to proceed efficiently under standard conditions. Ethanol is a suitable solvent that dissolves both the reactants and the NaOH catalyst. The reaction is typically rapid.
-
Materials:
-
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one (1.0 eq, 2.00 g, 10.0 mmol)
-
4-Nitrobenzaldehyde (1.05 eq, 1.59 g, 10.5 mmol)
-
Sodium Hydroxide (NaOH) (2.0 eq, 0.80 g, 20.0 mmol)
-
Ethanol (95%), 50 mL
-
Deionized Water
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and 4-nitrobenzaldehyde.
-
Add 40 mL of 95% ethanol and stir at room temperature until all solids dissolve.
-
In a separate beaker, dissolve NaOH in 10 mL of water. Cool the solution to room temperature.
-
Add the NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. A color change and formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the ketone starting material indicates reaction completion.
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and acidify to pH ~5-6 with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to yield the pure chalcone as a yellow solid.
-
Expected Yield: High (typically >85%).
-
Protocol 2: Comparative Synthesis using 1-(4-Methoxyphenyl)propan-1-one
This protocol highlights the necessary adjustments for a less reactive ketone.
Causality: The lower acidity of the α-protons in the non-fluorinated ketone requires a longer reaction time or slightly more forcing conditions (e.g., gentle warming) to achieve a comparable conversion.[15][16]
-
Materials:
-
1-(4-Methoxyphenyl)propan-1-one (1.0 eq, 1.64 g, 10.0 mmol)
-
4-Nitrobenzaldehyde (1.05 eq, 1.59 g, 10.5 mmol)
-
Sodium Hydroxide (NaOH) (2.0 eq, 0.80 g, 20.0 mmol)
-
Ethanol (95%), 50 mL
-
Deionized Water
-
-
Procedure:
-
Follow steps 1-4 from Protocol 1, using 1-(4-methoxyphenyl)propan-1-one.
-
Stir the reaction mixture at room temperature. An extended reaction time of 8-12 hours, or gentle warming to 40°C, may be necessary.
-
Self-Validation: Monitor the reaction progress by TLC as described in Protocol 1. The rate of disappearance of the starting ketone will be visibly slower.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
-
Expected Yield: Moderate to Good (typically 65-80%). The yield is often lower than the fluorinated analog due to a less favorable equilibrium for the initial aldol addition.[11]
-
Conclusion and Future Perspectives
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a powerful and highly effective building block for introducing a metabolically robust, electronically-tuned moiety into drug candidates. Its high reactivity makes it efficient but also necessitates the consideration of alternatives when more nuanced control is required.
The choice of an alternative is a strategic decision based on a multi-parameter optimization of reactivity, metabolic profile, target interaction, and synthetic cost.
-
For maximizing metabolic stability and potency , the difluoro reagent remains the gold standard.
-
For fine-tuning SAR , analogs with graded levels of fluorination, such as 1-(3-fluoro-4-methoxyphenyl)propan-1-one, are invaluable.
-
When cost is a driver or a non-fluorinated baseline is needed , 1-(4-methoxyphenyl)propan-1-one is the logical choice, albeit with a trade-off in metabolic stability.
-
To introduce new functionalities or binding interactions , hydroxylated analogs like 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one offer significant potential, provided the synthetic route accommodates the necessary protection chemistry.
The continued development of novel fluorination methods and a deeper understanding of fluorine's role in drug-receptor interactions will undoubtedly expand the toolkit available to medicinal chemists, with these propiophenone building blocks remaining at the forefront of innovation.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Johnson, V. A., et al. (2020). Fluorine in drug development: A review of its role and applications. Future Medicinal Chemistry. [Link]
-
Pal, M., et al. (2022). The significance of the carbon-fluorine bond in the design of drugs. Journal of Fluorine Chemistry. [Link]
- Vertex AI Search Result. (2026). The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis.
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Vertex AI Search Result. (2026). Unlock Chemical Synthesis: The Power of 1-(3-fluoro-4-methoxyphenyl)propan-1-one.
-
University of Evansville. Claisen-Schmidt Condensation. [Link]
-
Nevolab. (2022). Claisen-Schmidt Condensation Reaction Note. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Name Reactions in Organic Synthesis. Claisen-Schmidt Condensation. Cambridge University Press. [Link]
-
PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives. [Link]
-
Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. Yields obtained in Claisen-Schmidt condensation. [Link]
-
Jeong, B-S., et al. (2005). A Facile Solvent Free Claisen-Schmidt Reaction. Molecules, 10(12), 1553-1559. [Link]
-
Rives, A., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(2), M1229. [Link]
-
PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one. [Link]
-
Magritek. (2021). Monitoring a Claisen-Schmidt Condensation Reaction by NMR. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]
Sources
- 1. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | C9H8F2O2 | CID 519479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a fluorinated aromatic ketone with potential applications in medicinal chemistry. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your specific analytical challenge.
The Criticality of Purity in Drug Development
The presence of impurities in a drug substance can significantly impact its safety, efficacy, and stability.[1] Impurities can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation products.[1] For a molecule like 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, potential impurities could include unreacted starting materials such as 1,3-difluoro-2-methoxybenzene and propanoyl chloride, or by-products from side reactions like over-alkylation or positional isomers. Therefore, robust and validated analytical methods are imperative to ensure the quality and consistency of the synthesized compound.
A Comparative Overview of Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive purity assessment. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. Here, we compare the most pertinent methods for analyzing 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one.
| Analytical Technique | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative analysis of purity and impurity profiling. | High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds. | Requires soluble analytes. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Identification and quantification of volatile impurities. | Excellent for separating volatile organic compounds. Provides structural information from mass spectra.[2] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation and quantitative analysis (qNMR). | Provides detailed structural information. qNMR is a primary ratio method for purity assessment. | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Functional group identification and confirmation of compound identity. | Fast and non-destructive. Excellent for identifying the presence of key functional groups.[4] | Limited quantitative capability. Not ideal for complex mixtures. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Determination of melting point and assessment of crystalline purity. | Provides information on the solid-state properties. Can detect crystalline impurities.[5] | Only applicable to crystalline solids. Not suitable for amorphous materials. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[6] For 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, a reversed-phase HPLC method is most appropriate.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The aromatic ring and the ketone carbonyl group are chromophores that absorb UV radiation, allowing for sensitive detection.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[7][8]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9][10]
.dot
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[2]
Causality Behind Experimental Choices:
-
Gas Chromatography: This technique is ideal for separating compounds that can be vaporized without decomposition.[11]
-
Mass Spectrometry: Provides mass-to-charge ratio information, which aids in the structural elucidation of unknown impurities.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
.dot
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[12]
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard with a known purity is used to quantify the analyte. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals. For 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, an internal standard like 1,3,5-trimethoxybenzene could be suitable.
-
¹H NMR: Protons are highly abundant and sensitive nuclei, making ¹H NMR a common choice for qNMR.
Experimental Protocol: ¹H qNMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid or 3,4,5-trichloropyridine).[13]
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to allow for complete relaxation of all protons.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
.dot
Caption: Quantitative NMR (qNMR) Logic Diagram.
FTIR and DSC for Structural Confirmation and Solid-State Analysis
FTIR and DSC provide complementary information to the chromatographic and NMR techniques.
-
FTIR Spectroscopy: This technique is excellent for confirming the presence of key functional groups in the synthesized molecule.[14] For 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, one would expect to see characteristic absorption bands for the C=O stretch of the ketone, C-F stretches, C-O stretch of the methoxy group, and aromatic C-H and C=C stretches. A comparison of the obtained spectrum with a reference spectrum can confirm the identity of the compound.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of a crystalline solid, which is a key physical property and an indicator of purity.[5] A sharp melting peak at a specific temperature suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.[5]
Conclusion: An Integrated Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust purity assessment of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one requires an integrated approach. HPLC is the primary tool for quantitative purity determination and impurity profiling. GC-MS is invaluable for identifying volatile impurities. qNMR offers a powerful method for determining absolute purity. Finally, FTIR and DSC provide essential information for structural confirmation and solid-state characterization. By judiciously selecting and combining these techniques, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, paving the way for successful drug development.
References
-
SIELC Technologies. (2018, February 16). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. Retrieved from [Link]
-
ResearchGate. (2024, September 3). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 5). TLC Profiling of Impurities of 1‐(3,4‐Methylenedioxyphenyl)‐2‐nitropropene an Intermediate in MDMA Synthesis. Influence of Sample Preparation Methods and Conditions. Retrieved from [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Acta Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Retrieved from [Link]
-
Natural Products Atlas. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4,4 ′ -(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide) and 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Quantitative 1H NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
PubMed. (2017, March). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Retrieved from [Link]
-
PubMed Central. (2022, November 10). Quantitative NMR Interpretation without Reference. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Labmate Online. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. 1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. 1-Propanone, 1-(4-methoxyphenyl)- | SIELC Technologies [sielc.com]
- 8. Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. emerypharma.com [emerypharma.com]
- 13. diva-portal.org [diva-portal.org]
- 14. fda.gov [fda.gov]
Comparative Analysis and Predictive Structure-Activity Relationship of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Analogs
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for analogs of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one. In the absence of direct, published SAR studies on this specific scaffold, this document leverages data from structurally related compounds and foundational principles of medicinal chemistry to offer a predictive framework for researchers in drug discovery. We will dissect the key structural motifs of the title compound, analyze the SAR of analogous series, and propose a strategic approach for the systematic exploration of its therapeutic potential.
Part 1: Deconstruction of the Core Scaffold and Hypothesized Biological Relevance
The lead compound, 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one, is a unique chemical entity with several features that suggest potential biological activity.[1] Its structure can be broken down into three key components: the propan-1-one backbone, the 3,5-difluoro-4-methoxyphenyl ring, and the ethyl group.
-
Propan-1-one Backbone: This simple ketone linkage is a common feature in a wide array of biologically active molecules, including cytotoxic and anti-inflammatory agents.[2][3] Its flexibility allows for the optimal positioning of the aromatic substituents within a target's binding site.
-
3,5-Difluoro-4-methoxyphenyl Ring: The substitution pattern on the phenyl ring is particularly noteworthy. The two fluorine atoms are strong electron-withdrawing groups, which can significantly alter the electronic properties of the ring and its ability to participate in various interactions, such as pi-stacking or hydrogen bonding. The methoxy group is a potential hydrogen bond acceptor. This specific substitution pattern has been explored in other contexts, such as in inhibitors of aldose reductase.[4][5]
-
Fluorinated Ketone Moiety: The presence of fluorine atoms, even on the aromatic ring adjacent to the ketone, can influence the electrophilicity of the carbonyl carbon. This is a critical feature, as many enzyme inhibitors, particularly those targeting serine and cysteine proteases, utilize a "warhead" that forms a covalent or semi-covalent bond with an active site nucleophile. Fluorinated ketones are known to be potent inhibitors of various hydrolytic enzymes due to the increased electrophilicity of the carbonyl group.[6][7][8]
Based on these features, it is plausible that analogs of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one could exhibit inhibitory activity against a range of enzymes, and the following sections will explore the evidence supporting this hypothesis.
Part 2: The Mechanistic Significance of Fluorinated Ketones in Enzyme Inhibition
The inclusion of fluorine atoms in proximity to a ketone functional group is a well-established strategy in medicinal chemistry to create potent enzyme inhibitors.[6][8] The high electronegativity of fluorine enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by residues such as serine or cysteine in an enzyme's active site.[8] This can lead to the formation of a stable hemiacetal or hemiketal, which mimics the transition state of the natural substrate hydrolysis and effectively blocks the enzyme's catalytic activity.[8]
Difluoromethyl ketones, in particular, have been shown to be effective inhibitors of serine proteases and acetylcholinesterase.[7][9] They represent a good balance between the high reactivity of trifluoromethyl ketones and the lower potency of monofluoromethyl ketones.[6]
Caption: Mechanism of enzyme inhibition by a difluoromethyl ketone.
Part 3: Comparative SAR Analysis of Structurally Related Analogs
To predict the SAR of our target scaffold, we will examine two classes of structurally related compounds for which experimental data is available.
Case Study 1: Aldose Reductase Inhibitors with a 3,5-Difluoro-4-hydroxyphenyl Moiety
A study by Chatzopoulou et al. explored the SAR of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone analogs as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[5] This series is particularly relevant due to the presence of the 3,5-difluoro-4-hydroxyphenyl group, a close analog of the 3,5-difluoro-4-methoxyphenyl moiety in our lead compound. The study investigated the effects of methoxy substitution on the benzoyl moiety.[5]
| Compound | Substitution on Benzoyl Ring | ALR2 IC50 (µM) |
| 4a | Unsubstituted | 0.18 |
| 4b | 4-Methoxy | 0.25 |
| 4c | 3,4-Dimethoxy | > 10 |
| 5a | 2-Methoxy | 0.22 |
| 5b | 3-Methoxy | 0.09 |
| 5c | 2,5-Dimethoxy | 0.11 |
| Data synthesized from Chatzopoulou et al., Bioorg. Med. Chem., 2011.[5] |
Key Insights from this Series:
-
Potency of the Core Scaffold: The parent compound (4a) is a potent ALR2 inhibitor, indicating that the 3,5-difluoro-4-hydroxyphenyl moiety is well-tolerated and likely contributes favorably to binding.
-
Impact of Methoxy Substitution: A single methoxy group at the 3-position of the benzoyl ring (5b) significantly enhanced potency, suggesting a specific interaction in a hydrophobic pocket of the enzyme's active site.[5] Conversely, a 3,4-dimethoxy substitution (4c) was detrimental to activity, likely due to steric hindrance.
-
Predictive Value: This suggests that for our lead compound, modifications on a second aromatic ring, if one were to be added, could be a fruitful area for optimization. It also highlights the importance of the difluoro-phenyl motif for potent inhibition.
Case Study 2: Propan-1-one Derivatives as Cytotoxic Agents
Research into 1,3-diphenyl-3-(phenylthio)propan-1-ones has revealed their potential as cytotoxic agents against human breast cancer cell lines (MCF-7).[2][10] While structurally more distant, these compounds share the propan-1-one core and provide insights into how modifications along this backbone can influence biological activity.
| Compound | R1 | R2 | % Cell Viability (1 µM) |
| 4a | H | 4-(2-morpholinoethoxy) | 28.3 |
| 4h | 4-Methoxy | 3-(2-morpholinoethoxy) | 30.1 |
| Tamoxifen | - | - | 45.2 |
| Data from Bayati et al., as presented in Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.[2] |
Key Insights from this Series:
-
Importance of Side Chains: The introduction of a tertiary amine basic side chain, similar to that found in Tamoxifen, was shown to improve cytotoxic effects.[2]
-
Versatility of the Propan-1-one Scaffold: This demonstrates that the propan-1-one core can be adapted to target different biological systems by varying its substituents.
Part 4: Proposed Strategy for a Systematic SAR Study
Based on the comparative analysis, a systematic SAR study of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one analogs should be undertaken to explore their full potential. The following workflow is proposed:
Caption: Proposed workflow for the SAR study of novel analogs.
Experimental Protocol: Synthesis of a Representative Analog
Objective: To synthesize 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one via demethylation of the parent compound.
Materials:
-
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
-
Boron tribromide (BBr3) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr3 in DCM (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one.
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol is adapted from methodologies described for similar classes of inhibitors.[4]
Materials:
-
Partially purified rat lens aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations (the final DMSO concentration should not exceed 0.5%).
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Part 5: Comparison with Alternative Scaffolds
The potential of the 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one scaffold can be benchmarked against established inhibitors of a likely target, such as aldose reductase.
-
Epalrestat: A clinically used aldose reductase inhibitor, it features a carboxylic acid moiety which is a common feature in many ALR2 inhibitors. The difluorohydroxyphenyl group in our proposed analogs could serve as a bioisosteric replacement for this acidic function.
-
Fidolrestat: Another potent ALR2 inhibitor with a spiro-hydantoin core. Compared to this, the propan-1-one scaffold offers greater synthetic tractability and opportunities for diversification.
The novelty of the 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one scaffold may offer advantages in terms of intellectual property and potentially improved pharmacokinetic or pharmacodynamic properties over existing classes of inhibitors.
Part 6: Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-(3,5-difluoro-4-methoxyphenyl)propan-1-one analogs is not yet available in the public domain, a thorough analysis of structurally related compounds provides a strong rationale for their investigation. The combination of a versatile propan-1-one backbone and a 3,5-difluoro-4-methoxyphenyl ring, a motif found in potent enzyme inhibitors, suggests that this scaffold is a promising starting point for the development of novel therapeutics.
Future research should focus on the systematic synthesis and screening of analogs as proposed in this guide. Exploration of different enzyme targets, including serine proteases and other metabolic enzymes, is also warranted. The insights and protocols provided herein offer a solid foundation for initiating such a drug discovery program.
References
-
Awan Z, Kutbi HI, Ahmad A, Syed R, Alsulaimany F, Shaik NA. Molecular design, synthesis and biological characterization of novel Resveratrol derivative as potential anticancer agent targeting NF-κB. J. Appl. Biomed. 2020;18/1:8–17. [Link]
-
Angelastro, M. R., Mehdi, S., Burkhart, J. P., Peet, N. P., & Bey, P. (1990). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 33(1), 11-13. [Link]
-
PubChem. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. [Link]
-
Kamerlin, S. C., & Warshel, A. (2010). The empirical valence bond model: theory and applications. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 30-45. [Link]
-
Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & medicinal chemistry, 15(12), 4098–4105. [Link]
-
Asadollahi-Baboli, M., & Dehghan, G. (2010). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. Letters in Drug Design & Discovery, 7(8), 586-591. [Link]
-
Chatzopoulou, M., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. [Link]
-
Chatzopoulou, M., Mamadou, E., Juskova, M., Koukoulitsa, C., Nicolaou, I., Stefek, M., & Demopoulos, V. J. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & medicinal chemistry, 19(4), 1426–1433. [Link]
-
Gelb, M. H., Senter, P. D., & Brockman, H. L. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of medicinal chemistry, 28(12), 1825–1833. [Link]
-
Bayati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(4), 229-237. [Link]
-
He, Y., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules, 26(23), 7291. [Link]
-
Groutas, W. C., Kuang, R., Ruan, S., & Tu, M. (1998). Peptidyl human heart chymase inhibitors. 1. Synthesis and inhibitory activity of difluoromethylene ketone derivatives bearing P' binding subsites. Journal of medicinal chemistry, 41(12), 2033–2037. [Link]
Sources
- 1. 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | C10H10F2O2 | CID 2737020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptidyl human heart chymase inhibitors. 1. Synthesis and inhibitory activity of difluoromethylene ketone derivatives bearing P' binding subsites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Isomeric impurities can significantly impact the biological activity, safety, and patentability of a compound. This guide provides an in-depth technical comparison of the spectroscopic characteristics of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and its potential positional isomers. By leveraging predicted spectroscopic data and established analytical principles, this document serves as a practical reference for distinguishing between these closely related compounds.
The Importance of Isomer Differentiation
The substitution pattern on the phenyl ring of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is critical to its physicochemical and pharmacological properties. During its synthesis, typically via a Friedel-Crafts acylation of a difluoroanisole derivative, the formation of positional isomers is a significant possibility.[1][2] The directing effects of the fluorine and methoxy substituents on the aromatic ring can lead to a mixture of products, making robust analytical differentiation essential for quality control and regulatory compliance. This guide focuses on the spectroscopic signatures that allow for the unequivocal identification of the target isomer from its potential contaminants.
Experimental and Predictive Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For the compounds , a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed.
A generalized protocol for acquiring high-quality NMR data for small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4][5] The choice of solvent is critical to avoid overlapping signals.[4]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6] For ¹⁹F NMR, an external standard such as CFCl₃ or an internal standard like trifluorotoluene may be used.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required.[7] Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.[7]
-
¹⁹F NMR Acquisition: This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope.[4] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[4] A spectral width of approximately 200 ppm, centered around -120 ppm, is a reasonable starting point for fluorinated aromatic compounds.
Diagram of the NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly used.[8][9][10][11]
-
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.[10]
-
-
KBr Pellet Method:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature program should be optimized to achieve good separation of the isomers.[12]
-
MS Detection: The separated components are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV.[12] The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions.
Spectroscopic Comparison of Isomers
The following sections detail the predicted spectroscopic data for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one and its key positional isomers. These predictions are based on established principles and online spectroscopic prediction tools.[13][14][15][16][17][18][19][20]
¹H NMR Spectroscopy
The proton NMR spectra of these isomers will be most distinguishable by the patterns of the aromatic protons.
| Compound | Predicted Aromatic ¹H Chemical Shifts (ppm) and Splitting Patterns | Predicted Aliphatic ¹H Chemical Shifts (ppm) |
| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | ~7.5 (d, 2H) | ~3.9 (s, 3H, OCH₃), ~3.0 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| 1-(2,4-Difluoro-5-methoxyphenyl)propan-1-one | ~7.7 (t, 1H), ~7.0 (t, 1H) | ~3.9 (s, 3H, OCH₃), ~3.0 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| 1-(2,5-Difluoro-4-methoxyphenyl)propan-1-one | ~7.6 (t, 1H), ~7.2 (t, 1H) | ~3.9 (s, 3H, OCH₃), ~3.0 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| 1-(2,6-Difluoro-4-methoxyphenyl)propan-1-one | ~6.7 (d, 2H) | ~3.8 (s, 3H, OCH₃), ~3.0 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one | ~7.6 (dd, 1H), ~7.4 (dd, 1H) | ~3.9 (s, 3H, OCH₃), ~3.0 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
Note: Predicted chemical shifts are approximate and can vary based on the prediction algorithm and solvent.
The key differentiating features in the ¹H NMR will be the multiplicity and coupling constants of the aromatic protons, which are directly influenced by the relative positions of the fluorine and methoxy substituents. For the target compound, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one , the two aromatic protons are chemically equivalent due to the symmetry of the molecule, resulting in a single doublet (due to coupling with the two equivalent fluorine atoms). In contrast, the other isomers will exhibit more complex splitting patterns in the aromatic region.
¹³C NMR Spectroscopy
The carbon NMR spectra will show differences in the chemical shifts of the aromatic carbons due to the varying electronic effects of the substituents.
| Compound | Predicted Aromatic ¹³C Chemical Shifts (ppm) | Predicted Carbonyl & Aliphatic ¹³C Chemical Shifts (ppm) |
| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | ~160 (d), ~145 (t), ~130 (t), ~110 (d) | ~198 (C=O), ~55 (OCH₃), ~32 (CH₂), ~8 (CH₃) |
| 1-(2,4-Difluoro-5-methoxyphenyl)propan-1-one | ~162 (dd), ~158 (dd), ~150 (dd), ~120 (dd), ~115 (d), ~105 (d) | ~195 (C=O), ~56 (OCH₃), ~32 (CH₂), ~8 (CH₃) |
| 1-(2,5-Difluoro-4-methoxyphenyl)propan-1-one | ~158 (dd), ~155 (dd), ~148 (dd), ~122 (dd), ~118 (d), ~115 (d) | ~196 (C=O), ~56 (OCH₃), ~32 (CH₂), ~8 (CH₃) |
| 1-(2,6-Difluoro-4-methoxyphenyl)propan-1-one | ~165 (t), ~162 (dd), ~115 (t), ~100 (dd) | ~194 (C=O), ~56 (OCH₃), ~32 (CH₂), ~8 (CH₃) |
| 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one | ~155 (dd), ~152 (dd), ~145 (dd), ~125 (d), ~120 (d), ~115 (d) | ~197 (C=O), ~56 (OCH₃), ~32 (CH₂), ~8 (CH₃) |
Note: Predicted chemical shifts are approximate. The letters in parentheses indicate the expected multiplicity due to C-F coupling (d = doublet, t = triplet, dd = doublet of doublets).
The carbon-fluorine coupling patterns are particularly diagnostic. The target isomer, with its C₂ symmetry, will show fewer signals in the aromatic region compared to its less symmetrical isomers.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive and powerful technique for distinguishing between these isomers. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment.
| Compound | Predicted ¹⁹F Chemical Shifts (ppm) |
| 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one | ~ -115 to -125 (s) |
| 1-(2,4-Difluoro-5-methoxyphenyl)propan-1-one | ~ -110 to -120 (d), ~ -130 to -140 (d) |
| 1-(2,5-Difluoro-4-methoxyphenyl)propan-1-one | ~ -120 to -130 (d), ~ -125 to -135 (d) |
| 1-(2,6-Difluoro-4-methoxyphenyl)propan-1-one | ~ -105 to -115 (s) |
| 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one | ~ -135 to -145 (d), ~ -140 to -150 (d) |
Note: Predicted chemical shifts are relative to CFCl₃ at 0 ppm and are approximate.
The key distinction for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is the presence of a single resonance in the ¹⁹F NMR spectrum, a consequence of the two fluorine atoms being chemically equivalent. All other isomers will display two distinct fluorine signals, likely with mutual coupling.
Infrared (IR) Spectroscopy
The IR spectra of all isomers are expected to show characteristic absorptions for the carbonyl group (C=O), C-F bonds, C-O bonds, and the aromatic ring.
-
C=O Stretch: A strong absorption band is expected in the range of 1680-1700 cm⁻¹ for the aromatic ketone.
-
C-F Stretch: Strong absorptions due to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the aryl-alkyl ether will appear around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern, although overlap with other vibrations can make interpretation complex.
While the overall IR spectra will be similar, subtle shifts in the positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation when comparing with a known standard.
Mass Spectrometry
All isomers will have the same molecular ion peak at m/z 200.18. The fragmentation patterns, however, may show subtle differences. The primary fragmentation pathways for aromatic ketones involve cleavage at the carbonyl group.
-
Molecular Ion: [M]⁺ at m/z 200.
-
Loss of the ethyl group: A prominent peak at m/z 171, corresponding to the [M - C₂H₅]⁺ ion (the difluoro-methoxybenzoyl cation).
-
Loss of the propanoyl group: A peak at m/z 143, corresponding to the [M - C₃H₅O]⁺ ion (the difluoro-methoxyphenyl cation).
-
Further fragmentation: Subsequent loss of CO from the benzoyl fragment (m/z 171) would lead to a fragment at m/z 143.
The relative intensities of these fragment ions may vary slightly between isomers, but MS alone is less definitive for isomer differentiation compared to NMR.
Diagram of the Spectroscopic Analysis Logic
Caption: Logical workflow for isomer identification.
Conclusion
The spectroscopic differentiation of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one from its positional isomers is readily achievable through a systematic analytical approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly ¹⁹F and ¹H NMR, offers the most definitive evidence for structural elucidation. The unique symmetry of the target molecule results in a simplified NMR spectral signature compared to its isomers, providing a clear and reliable method for its identification and the assessment of its purity. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently characterize these important fluorinated building blocks.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 18, 2026, from [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 18, 2026, from [Link]
- Application Note and Protocol for ¹⁹F NMR Analysis of Small Molecules. (2025). Benchchem.
- Sample preparation for FT-IR. (n.d.). Retrieved January 18, 2026, from a university chemistry department website.
-
Simulate and predict NMR spectra. (n.d.). Retrieved January 18, 2026, from [Link]
-
NMR Predictor | Chemaxon Docs. (n.d.). Retrieved January 18, 2026, from [Link]
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved January 18, 2026, from a university materials science and engineering department website.
-
Predict 13C carbon NMR spectra. (n.d.). Retrieved January 18, 2026, from [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 18, 2026, from [Link]
-
FTIR Expermental Solid | PDF. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
Download NMR Predict. (2025, May 27). Mestrelab. Retrieved January 18, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 18, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Predict 1H proton NMR spectra. (n.d.). Retrieved January 18, 2026, from [Link]
-
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved January 18, 2026, from [Link]
-
5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
-
Predict - NMRium demo. (n.d.). Retrieved January 18, 2026, from [Link]
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 18, 2026, from a university chemistry department website.
-
F19 detection. (n.d.). University of California, Santa Barbara. Retrieved January 18, 2026, from [Link]
- A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. (2014, February 20). PubMed.
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU.
- 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. (n.d.). Scribd.
- 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014, March 6). Organic Letters.
- A beginner's guide to 19F NMR and its role in drug screening. (n.d.). A relevant scientific journal.
- All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020, June 3). RSC Publishing.
- Application Notes and Protocols for the Analysis of Volatile Ketones by Headspace Solid-Phase Microextraction Gas Chrom
- 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016, September 15).
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. (2025). Benchchem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
- 5.7: 13C-NMR Spectroscopy. (2021, September 12). Chemistry LibreTexts.
- Where to find 19F NMR spectra? : r/Chempros. (2023, June 30). Reddit.
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (n.d.). PMC - NIH.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- 01-00680-EN Aroma and Metabolite Analysis Using GC-MS and LC-MS and Approach to Craft Beer Development. (n.d.). Shimadzu.
- Predict all NMR spectra. (n.d.). NMRDB.org.
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). A relevant scientific journal.
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.
- How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone. (2025, August 2). YouTube.
- Friedel Crafts | PDF | Filtration | Chemical Reactions. (n.d.). Scribd.
- The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube.
Sources
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CASPRE [caspre.ca]
- 14. PROSPRE [prospre.ca]
- 15. Simulate and predict NMR spectra [nmrdb.org]
- 16. Visualizer loader [nmrdb.org]
- 17. acdlabs.com [acdlabs.com]
- 18. Visualizer loader [nmrdb.org]
- 19. youtube.com [youtube.com]
- 20. app.nmrium.com [app.nmrium.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one, ensuring the safety of personnel and adherence to the highest standards of scientific practice.
The core principle underpinning the disposal of this compound is that as a halogenated organic substance, it must be treated as hazardous waste.[1][2] In-laboratory neutralization or treatment is not recommended due to the potential for creating unknown, hazardous byproducts. Therefore, the engagement of a licensed professional waste disposal service is the mandatory and safest course of action.[3]
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation.[5] |
| Body Protection | A lab coat or other suitable protective clothing. | To protect against accidental splashes or spills.[5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation of any potential vapors or aerosols.[5] |
Waste Segregation: The Critical First Step
The cornerstone of compliant chemical waste management is proper segregation at the point of generation.[2][7] Mixing different waste streams can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[2][4]
Causality of Segregation: 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is a halogenated organic compound . Halogenated waste streams are typically disposed of via high-temperature incineration, a process that requires specific conditions to prevent the formation of toxic byproducts like dioxins.[2] Non-halogenated solvent waste, on the other hand, can sometimes be recycled as fuel.[2] Mixing the two contaminates the non-halogenated stream, forcing the entire volume to be treated as the more hazardous and costly halogenated waste.[2][4]
Experimental Protocol: Waste Collection
-
Select a Designated Waste Container: Obtain a clean, chemically compatible container with a secure, screw-top cap. The container must be in good condition and free from leaks.[1][7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][9] The label must include:
-
Designate as "Halogenated Organic Waste": Clearly mark the container to indicate its contents are halogenated.
-
Collect the Waste: Transfer the waste 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one into the designated container. This includes pure, unused compound and any solutions where it is the primary hazardous component.
-
Keep the Container Closed: The container must be securely capped at all times, except when actively adding waste.[1][7] This minimizes the release of vapors and prevents spills.
On-Site Storage and Accumulation
Regulatory frameworks, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern the on-site storage of hazardous waste.[10] Laboratories typically utilize a Satellite Accumulation Area (SAA) for the initial collection of waste.[7][8]
-
Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the laboratory personnel.[8][11] The labeled, closed container of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one waste should be stored in a designated SAA.
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[9][11] Once this volume is reached, or after one year (whichever comes first), the waste must be moved to a central accumulation area.[7][11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[10]
The following diagram illustrates the decision-making process for proper segregation and initial storage of 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one waste.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, field-tested safety and handling protocols for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. The framework presented here is built on a foundation of risk assessment, procedural diligence, and adherence to established safety standards, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
A thorough understanding of a chemical's potential hazards is the cornerstone of laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one is not publicly available, we can deduce its primary hazards based on its chemical structure—an aromatic, halogenated ketone.
-
Aromatic Ketone Core: Compounds in this class can be irritants to the skin, eyes, and respiratory system.[1][2] Overexposure may lead to symptoms like dizziness or headache.[1]
-
Difluoro- Substitution (Halogenation): The presence of fluorine atoms classifies this compound as a halogenated organic.[3] Halogenated organics require specific disposal protocols to prevent environmental harm and are often scrutinized for potential toxicity.[4][5]
-
Physical State: Assuming the compound is a solid or liquid at room temperature, the primary exposure routes are through direct contact (skin, eyes), ingestion, and inhalation of vapors or aerosols, particularly if heated.[6][7]
In line with OSHA's Laboratory Standard, a Chemical Hygiene Plan (CHP) must be in place, which includes assessing the specific risks of the chemicals being used.[8][9][10] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it is, at minimum, a skin and eye irritant with potential for systemic effects upon significant exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the assessed risks of an operation.[11][12] The following table summarizes the required PPE for handling 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one under various laboratory conditions.
| Protection Area | Task: Low-Volume/Low-Concentration Handling (e.g., Weighing, Solution Prep) | Task: High-Volume/High-Concentration or High-Energy Operations (e.g., Reflux, Distillation) | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. A face shield worn over goggles is required when there is a significant splash or explosion risk.[13] | Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes for superior protection against vapors and splashes.[14] |
| Skin & Body Protection | Flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned.[13] Long pants and closed-toe shoes are mandatory.[13] | Chemical-resistant apron over a flame-resistant lab coat. | A lab coat provides a primary barrier against incidental contact.[13] An apron adds a layer of impermeable protection during tasks with higher splash potential. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Inspect for tears before use and change immediately upon contact with the chemical. | Heavier-duty chemical-resistant gloves (e.g., Neoprene or PVA). Double-gloving (nitrile inner, neoprene outer) is recommended for extended handling. | Nitrile provides excellent splash protection for many chemicals.[13] For ketones and solvents, more robust materials like PVA offer better resistance to permeation during prolonged contact.[15][16] Always consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. | Work must be conducted within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[13][14][17] | A chemical fume hood is the primary engineering control to minimize inhalation exposure.[4] Respirators are a last line of defense when engineering controls are not feasible. |
Operational Guide: From Preparation to Disposal
Safe handling is a deliberate, step-by-step process. Adherence to this workflow minimizes exposure and prevents accidents.
Workflow for Safe Handling and PPE Selection
Caption: A procedural flowchart outlining the key safety steps from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
PPE Donning:
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on ANSI-approved safety goggles. If a high splash risk exists, add a face shield.[13]
-
Don the appropriate chemical-resistant gloves. Ensure gloves are pulled over the cuffs of the lab coat.
-
-
Handling:
-
Decontamination and Cleanup:
-
Wipe down the work surface with an appropriate solvent after use. Dispose of the cleaning materials as halogenated waste.
-
Decontaminate any glassware that has come into contact with the compound before removing it from the fume hood.
-
-
PPE Doffing:
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one must not be disposed of down the drain or in regular trash.[4][20] Improper disposal can lead to environmental contamination and regulatory violations.
Disposal Protocol:
-
Segregation: All waste containing this compound (e.g., residual solid, solutions, contaminated wipes, used gloves) must be collected in a dedicated, properly sealed, and compatible container.[5][21]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one," and any other components in the waste stream.[5][10][21]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[22]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Personal Protective Equipment (PPE). University of Pittsburgh. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Dival. [Link]
-
1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one. PubChem, National Institutes of Health. [Link]
-
Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. [Link]
-
Chemical Safety Information Resources. American Chemical Society (ACS) Video. [Link]
-
Chemical Safety Guide, 5th Ed. NIH Office of Research Services. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. acs.org [acs.org]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. falseguridad.com [falseguridad.com]
- 15. glovesnstuff.com [glovesnstuff.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. students.umw.edu [students.umw.edu]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. acs.org [acs.org]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
